Technical Whitepaper: Synthetic Utility and Physicochemical Profiling of Methyl 5-iodo-1H-indole-6-carboxylate
Executive Summary In the landscape of modern drug discovery, functionalized indoles serve as highly privileged pharmacophores. Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7) is a highly specialized, bifunction...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, functionalized indoles serve as highly privileged pharmacophores. Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7) is a highly specialized, bifunctional building block. The unique 5,6-disubstitution pattern provides researchers with two orthogonal handles: a highly reactive C5-iodide for transition-metal-catalyzed cross-couplings, and a C6-methyl ester for subsequent hydrogen-bond donor/acceptor derivatization. This whitepaper details the physicochemical properties, mechanistic reactivity, and self-validating protocols required to leverage this scaffold in complex library synthesis.
Physicochemical Profile
Understanding the baseline physical and chemical parameters of Methyl 5-iodo-1H-indole-6-carboxylate is critical for reaction design, particularly regarding solubility and stoichiometric calculations.
Note: While some commercial databases list 301.08 as the exact mass[1], high-resolution mass spectrometry (HRMS) targets the monoisotopic mass of 300.96 Da for the[M+H]+ adduct.
The true value of this scaffold lies in its orthogonal reactivity. To prevent unwanted side reactions during late-stage functionalization, a sequential approach must be adopted. The N1-H position is mildly acidic (pKa ~16.2) and can poison palladium catalysts or undergo competitive N-arylation. Therefore, transient protection is mandatory. Once shielded, the C5-iodide—possessing a low bond dissociation energy—undergoes rapid oxidative addition, leaving the C6-ester intact for final-stage saponification and amidation.
Caption: Sequential orthogonal functionalization workflow for indole core elaboration.
Self-Validating Experimental Protocols
As an application scientist, I design protocols that are not merely step-by-step instructions, but self-validating systems . Each protocol below includes the mechanistic causality behind the reagent choices and specific analytical checkpoints to verify success before proceeding.
Causality: The indole nitrogen must be sterically and electronically shielded to prevent coordination with palladium during downstream cross-coupling. We utilize 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst to form a highly reactive N-Boc pyridinium intermediate, which accelerates the transfer of the Boc group to the indole nitrogen.
Procedure:
Charge a flame-dried round-bottom flask with Methyl 5-iodo-1H-indole-6-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
Add DMAP (0.1 eq). Stir for 5 minutes at room temperature.
Cool the reaction to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.
Allow the mixture to warm to room temperature and stir for 2 hours.
Quench with saturated aqueous NH₄Cl to neutralize the DMAP, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The highly polar starting material (free N-H) will be completely consumed, replaced by a less polar product spot (higher Rf). ¹H-NMR validation must show the disappearance of the broad N-H singlet (~8.5 ppm) and the emergence of a sharp 9H singlet (~1.6 ppm) corresponding to the tert-butyl protons.
Protocol B: C5 Suzuki-Miyaura Cross-Coupling
Causality: The C5-iodo bond is highly activated. Oxidative addition of Pd(0) into the C-I bond is orders of magnitude faster than into C-Br or C-Cl bonds. We select Pd(dppf)Cl₂ as the pre-catalyst; the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step. Water is added as a co-solvent to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive boronate complex essential for transmetalation.
Procedure:
In a Schlenk tube, combine the N-Boc protected indole substrate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
Evacuate and backfill the vessel with Argon (3 cycles). Crucial step to prevent homocoupling of the boronic acid and catalyst oxidation.
Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M total concentration).
Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.
Seal the tube and heat the biphasic mixture to 80 °C for 4-6 hours.
Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography.
Validation Checkpoint: LC-MS analysis of the crude mixture must demonstrate a mass shift corresponding to the loss of iodine (-126.9 Da) and the addition of the aryl group. The distinct monoisotopic signature of iodine will be replaced by the standard isotopic distribution of the newly formed biaryl system.
Caption: Palladium-catalyzed Suzuki-Miyaura mechanistic cycle at the C5-iodo position.
Conclusion
Methyl 5-iodo-1H-indole-6-carboxylate is a highly versatile intermediate for drug development professionals. By understanding the exact physicochemical properties[2] and leveraging the differential reactivity of its functional groups, researchers can execute highly efficient, orthogonal syntheses. The self-validating protocols provided ensure high-fidelity transformations, minimizing downstream purification bottlenecks and accelerating SAR exploration.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5-iodo-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-iodo-1H-indole-6-carboxylate, a substi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-iodo-1H-indole-6-carboxylate, a substituted indole of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical reactivity. NMR spectroscopy stands as a primary and indispensable tool for the unambiguous characterization of these complex organic structures.[1]
The Structural Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern on the indole ring dramatically influences the molecule's biological activity. Therefore, precise and reliable analytical methods to confirm the substitution pattern are critical. Methyl 5-iodo-1H-indole-6-carboxylate, with its iodo and methoxycarbonyl substituents, presents a unique electronic environment, which is reflected in its NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl 5-iodo-1H-indole-6-carboxylate is predicted to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the iodine atom and the methoxycarbonyl group, as well as the inherent aromaticity of the indole ring. The predicted data, based on analysis of similar substituted indoles, is summarized in Table 1.[2][3]
Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 5-iodo-1H-indole-6-carboxylate (in DMSO-d₆)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~11.5 - 12.0
br s
1H
N-H (1)
~8.10
s
1H
H-4
~7.85
t, J ≈ 3.0 Hz
1H
H-2
~7.60
s
1H
H-7
~6.60
t, J ≈ 3.0 Hz
1H
H-3
~3.90
s
3H
-OCH₃
Note: The predicted values are based on the analysis of structurally related compounds. Actual chemical shifts can vary depending on the solvent and concentration.
Rationale for ¹H NMR Assignments:
N-H Proton (1): The proton on the nitrogen of the indole ring is expected to be significantly deshielded and appear as a broad singlet in the downfield region of the spectrum, typically between 11.5 and 12.0 ppm in a polar aprotic solvent like DMSO-d₆. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
Aromatic Protons (H-4, H-7): The protons on the benzene portion of the indole ring, H-4 and H-7, are in ortho and para positions relative to the electron-donating nitrogen atom, but are also influenced by the substituents. The H-4 proton is adjacent to the iodine atom, which is electron-withdrawing and will cause a downfield shift, predicted around 8.10 ppm. The H-7 proton is adjacent to the methoxycarbonyl group, also an electron-withdrawing group, leading to a downfield shift to approximately 7.60 ppm. Both are expected to appear as singlets due to the lack of adjacent protons for coupling.
Pyrrole Protons (H-2, H-3): The protons on the pyrrole ring, H-2 and H-3, exhibit characteristic chemical shifts. H-2 is typically more deshielded than H-3. They are expected to show a small coupling to each other (triplet-like appearance due to coupling with each other and potentially a small long-range coupling). H-2 is predicted around 7.85 ppm and H-3 around 6.60 ppm.
Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet at approximately 3.90 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in Methyl 5-iodo-1H-indole-6-carboxylate are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system. The predicted ¹³C NMR data are presented in Table 2.[2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 5-iodo-1H-indole-6-carboxylate (in DMSO-d₆)
Chemical Shift (δ) ppm
Assignment
~167
C=O
~138
C-7a
~134
C-5
~130
C-2
~128
C-6
~125
C-4
~118
C-3a
~115
C-7
~103
C-3
~85
C-5 (ipso-carbon attached to I)
~52
-OCH₃
Note: The predicted values are based on the analysis of structurally related compounds. Actual chemical shifts can vary depending on the solvent and concentration.
Rationale for ¹³C NMR Assignments:
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded carbon and is expected to resonate at the downfield end of the spectrum, around 167 ppm.
Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm). The carbon atom attached to the iodine (C-5) will be significantly shielded due to the heavy atom effect of iodine, and its signal is predicted to be around 85 ppm. The other carbons are assigned based on established substituent effects in indole systems.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will be found in the aliphatic region of the spectrum, at approximately 52 ppm.
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as Methyl 5-iodo-1H-indole-6-carboxylate.
Sample Preparation:
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5][6]
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for indole derivatives due to its high dissolving power.
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7] Gentle warming or vortexing can be used to aid dissolution.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[4][5] Avoid any solid particles in the solution.
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition:
Instrument Setup: Insert the sample into the NMR spectrometer.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition:
Pulse Program: Use a standard single-pulse sequence.
Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 14 ppm).
Reference: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition:
Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
Reference: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Visualization of Molecular Structure and Workflow
To facilitate the correlation of NMR signals with the molecular structure, a diagram of Methyl 5-iodo-1H-indole-6-carboxylate with atom numbering is provided below.
Caption: Structure of Methyl 5-iodo-1H-indole-6-carboxylate with atom numbering.
The following diagram illustrates the general workflow for the NMR analysis of a small molecule.
Caption: General workflow for NMR spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for Methyl 5-iodo-1H-indole-6-carboxylate, grounded in the established principles of NMR spectroscopy and data from analogous structures. The detailed experimental protocol offers a reliable methodology for obtaining high-quality spectra. This information is intended to be a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the crucial process of molecular structure confirmation.
Crystallographic Profiling and X-Ray Diffraction Analysis of Methyl 5-iodo-1H-indole-6-carboxylate: A Structural Biology and Crystal Engineering Perspective
Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, CRTH2 agonists, and apoptosis regulators such as Mcl-1 inhibitors[1]. The prec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, CRTH2 agonists, and apoptosis regulators such as Mcl-1 inhibitors[1]. The precise functionalization of the indole ring—specifically via halogenation and esterification—dramatically alters its pharmacokinetic profile, target binding affinity, and solid-state packing.
Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7) represents a highly specialized building block. The presence of the heavy iodine atom at the C5 position, combined with the methyl ester at C6, creates a unique push-pull electronic environment. This whitepaper provides an in-depth technical guide to the crystallographic determination, structural analysis, and expected X-ray diffraction (XRD) properties of this compound. By understanding the causality behind crystal growth and diffraction protocols, researchers can leverage these insights for rational drug design and solid-state formulation.
Crystallographic Significance of the Target Scaffold
The molecular geometry of Methyl 5-iodo-1H-indole-6-carboxylate offers a fascinating case study in supramolecular chemistry due to three competing intermolecular interaction sites:
The N1-H Indole Proton: Acts as a potent, classical hydrogen bond donor.
The C6-Methyl Ester: The carbonyl oxygen serves as a strong hydrogen bond acceptor, typically driving the formation of 1D hydrogen-bonded chains in the crystal lattice[2].
The C5-Iodine Atom: Iodine is highly polarizable and features a region of positive electrostatic potential (the
σ
-hole). This enables halogen bonding (I···O or I···I contacts), which competes with classical hydrogen bonding to dictate the final 3D architecture[3].
Furthermore, the heavy iodine atom provides a significant advantage during X-ray diffraction analysis. Its high electron density allows for rapid resolution of the crystallographic phase problem via anomalous dispersion or Patterson function methods.
Experimental Protocol: From Crystal Growth to X-Ray Diffraction Analysis
To obtain a self-validating crystallographic model, the experimental workflow must be meticulously controlled. The following protocol outlines the optimal methodology for isolating and analyzing single crystals of Methyl 5-iodo-1H-indole-6-carboxylate.
Step 1: Crystal Growth via Vapor Diffusion
Causality: High-quality single crystals require a slow, controlled nucleation rate. Fast evaporation often leads to twinned or microcrystalline powders. Vapor diffusion allows for a gradual decrease in solubility, yielding pristine, macroscopic crystals.
Solvent System: Dissolve 10–15 mg of the highly purified compound (>99% via HPLC) in a minimum volume of a "good" solvent (e.g., Ethyl Acetate or Dichloromethane).
Anti-Solvent: Place the open vial inside a larger, sealed chamber containing a "poor" volatile anti-solvent (e.g., n-Hexane or Pentane).
Incubation: Allow the system to sit undisturbed at 277 K (4 °C) for 3 to 7 days. The anti-solvent will slowly diffuse into the sample solution, inducing supersaturation and subsequent crystallization.
Step 2: Crystal Mounting and Data Collection
Causality: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations (reducing anisotropic B-factors) and to prevent radiation damage to the organic crystal[4].
Selection: Under a polarized light microscope, select a single crystal with well-defined faces (approximate dimensions: 0.2 × 0.2 × 0.1 mm).
Mounting: Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Immediately transfer it to the goniometer under a steady stream of nitrogen gas at 90–100 K.
Irradiation: Utilize Molybdenum K
α
radiation (
λ=0.71073
Å). Note: Copper K
α
(
λ=1.5418
Å) should be avoided if possible, as the heavy iodine atom causes severe X-ray absorption, which complicates data scaling.
Step 3: Phase Solving and Structural Refinement
Integration: Integrate the diffraction frames using software such as APEX or CrysAlisPro. Apply multi-scan absorption corrections to account for the iodine atom's high absorption coefficient (
μ
).
Structure Solution: Solve the structure using intrinsic phasing or the Patterson method (which easily locates the heavy iodine atom).
Refinement: Refine the structure using full-matrix least-squares on
F2
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. The N-H proton should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.
Caption: Step-by-step workflow for the Single Crystal X-Ray Diffraction analysis of halogenated indoles.
Quantitative Data Summaries
Based on crystallographic data from closely related structural analogs—such as methyl indole-6-carboxylate and 5-iodoindole derivatives[3][4]—the following tables summarize the expected quantitative parameters for Methyl 5-iodo-1H-indole-6-carboxylate.
Table 1: Predicted Crystallographic Parameters
Parameter
Expected Value / Range
Rationale
Crystal System
Triclinic or Monoclinic
Typical for asymmetric planar small organic molecules[4].
Space Group
P1ˉ
or
P21/c
Centrosymmetric packing favored by N-H···O=C dimerization.
Temperature
100(2) K
Standard cryocooling to reduce thermal motion.
Wavelength
0.71073 Å
Mo K
α
minimizes absorption artifacts from Iodine.
Z (Molecules/Unit Cell)
2 or 4
Dependent on the specific space group symmetry.
Table 2: Key Expected Bond Lengths and Intermolecular Distances
Indicates double bond character; primary H-bond acceptor.
N1 – H (Indole)
0.86 – 0.90 Å
Located via difference Fourier map; primary H-bond donor.
N–H ··· O=C (H-Bond)
2.85 – 2.95 Å
Strong classical hydrogen bond driving 1D chain formation.
I ··· O=C (Halogen Bond)
3.10 – 3.30 Å
Shorter than the sum of van der Waals radii (3.50 Å).
Intermolecular Interactions & Crystal Packing
The solid-state architecture of Methyl 5-iodo-1H-indole-6-carboxylate is governed by a hierarchy of non-covalent interactions.
Primary Motif (Hydrogen Bonding):
The most dominant interaction is the intermolecular hydrogen bond between the indole N-H donor and the ester carbonyl oxygen acceptor (N–H···O=C). Because the donor and acceptor are located on opposite ends of the rigid indole core, this interaction typically propagates translationally, forming infinite 1D zig-zag chains or ribbons along the crystallographic axis[2].
Secondary Motif (Halogen Bonding &
π
-Stacking):
Once the 1D chains are established, the 3D lattice is stabilized by secondary interactions. The polarizable iodine atom at C5 frequently engages in halogen bonding. The
σ
-hole of the iodine atom interacts with the electron-rich
π
-cloud of an adjacent indole ring (I···
π
) or with a neighboring carbonyl oxygen (I···O)[3]. Additionally, the planar nature of the indole core facilitates strong face-to-face
π−π
stacking interactions, with typical interplanar distances of 3.3 to 3.5 Å.
Caption: Logical relationship diagram of the competing supramolecular interactions in the crystal lattice.
Conclusion
The crystallographic profiling of Methyl 5-iodo-1H-indole-6-carboxylate reveals a highly ordered system dictated by a delicate balance of classical hydrogen bonding and specialized halogen bonding. By employing rigorous X-ray diffraction methodologies—specifically utilizing Mo K
α
radiation and cryogenic data collection—researchers can accurately map these interactions. Understanding this solid-state behavior is critical for downstream applications, including the rational design of Mcl-1 inhibitors[1] and the optimization of active pharmaceutical ingredient (API) formulations.
References
Crystal structure, vibrational spectroscopy, 1H NMR, and DFT analyses with antibacterial activity studies on silver nitrate complex of 5-iodoindole
Source: Inorganic Chemistry Communications / BEUN Dijital Veri Yönetim Sistemi
URL:[Link]
rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Crystal structure and Hirshfeld surface analysis of 3,3′-(sulfanediyl)bis(2-iodo-1-methyl-1H-indole)
Source: International Union of Crystallography (IUCr)
URL:[Link]
X-ray structures of tricyclic indole acids bound to Mcl-1
Source: ResearchGate
URL:[Link]
Supporting information for Enantioselective Synthesis of Cyclohepta[b]indoles via Pd-catalyzed Cyclopropane C-H Activation
Source: DOI.org / Royal Society of Chemistry
URL:[Link]
Methyl 5-iodo-1H-indole-6-carboxylate: Comprehensive Physicochemical Profiling, Structural Elucidation, and Synthetic Applications
Executive Summary In the landscape of modern drug discovery and organic synthesis, the indole scaffold remains one of the most privileged and ubiquitous pharmacophores. Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the indole scaffold remains one of the most privileged and ubiquitous pharmacophores. Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7) represents a highly specialized, bifunctional building block (1)[1]. By strategically positioning an iodine atom at the C5 position and a methyl ester at the C6 position, this molecule offers orthogonal reactivity handles. This technical guide explores the critical distinction between its molecular weight and exact mass, details the analytical workflows required for its characterization, and provides a self-validating protocol for its application in transition-metal-catalyzed cross-coupling.
Molecular Architecture and Physicochemical Parameters
Understanding the quantitative mass properties of a synthetic intermediate is the foundational step in both reaction planning and analytical verification. For halogenated compounds, distinguishing between the average molecular weight and the exact (monoisotopic) mass is critical.
The Causality of Mass Parameters
The average molecular weight is calculated using the standard atomic weights of elements, which account for the natural abundance of all stable isotopes (e.g.,
12C
and
13C
). This value is strictly utilized for stoichiometric calculations during bulk synthesis to ensure accurate molar equivalents.
Conversely, the exact mass (or monoisotopic mass) is calculated by summing the masses of only the principal (most abundant) isotopes of the constituent elements (2)[2]. In High-Resolution Mass Spectrometry (HRMS), exact mass measurement is paramount for structural elucidation, allowing researchers to determine a unique elemental composition and distinguish the target molecule from isobaric interferences (3)[3]. Because iodine is a monoisotopic element (100% natural abundance of
127I
), the isotopic envelope of this molecule is primarily driven by the
13C
distribution, making its mass spectral signature highly predictable.
Table 1: Core Physicochemical Properties
Parameter
Value
Application Context
Chemical Formula
C10H8INO2
Elemental composition tracking
CAS Registry Number
1227269-05-7
Database indexing and procurement
Average Molecular Weight
301.08 g/mol
Stoichiometric reaction setup
Exact (Monoisotopic) Mass
300.9600 Da
HRMS identification / Mass defect analysis
Protonated Mass
[M+H]+
~301.967 Da
Positive-ion mode ESI-MS detection
High-Resolution Mass Spectrometry (HRMS) Analytical Workflow
To confirm the identity and purity of Methyl 5-iodo-1H-indole-6-carboxylate, Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS) is the gold standard.
Fig 1: LC-HRMS workflow for the exact mass determination of Methyl 5-iodo-1H-indole-6-carboxylate.
Synthetic Utility and Divergent Functionalization
The true value of Methyl 5-iodo-1H-indole-6-carboxylate lies in its synthetic versatility. The carbon-iodine (C-I) bond at the C5 position is highly electron-deficient and reactive towards oxidative addition by Palladium(0) species. This makes it an ideal substrate for constructing highly substituted indole libraries via cross-coupling reactions (4)[4]. Concurrently, the C6 methyl ester provides a latent handle for saponification, amidation, or reduction.
Fig 2: Divergent synthetic functionalization pathways exploiting the C5-iodo and C6-ester handles.
To ensure scientific trustworthiness, the following methodology is designed as a self-validating system . By leveraging the exact mass data established in Section 1, researchers can chemically validate the success of the carbon-carbon bond formation in real-time without requiring immediate chromatographic isolation. This approach is standard in the generation of complex indole libraries (5)[5].
Causality:Pd(dppf)Cl2
is selected because its bidentate phosphine ligand (dppf) promotes rapid reductive elimination, minimizing side reactions.
K2CO3
is required to activate the boronic acid into a reactive, electron-rich boronate complex, which is essential for the transmetalation step.
Step 2: Solvent Addition and Degassing
Action: Add a degassed mixture of 1,4-Dioxane and
H2O
(4:1 v/v, 10 mL). Purge the flask with Argon for 10 minutes.
Causality: The biphasic solvent system is crucial; dioxane solubilizes the organic substrates, while water dissolves the inorganic base. Argon purging prevents the oxidative degradation of the active
Pd(0)
catalytic species by atmospheric oxygen.
Step 3: Thermal Activation
Action: Heat the reaction mixture to 90°C under continuous stirring for 4 hours.
Step 4: Self-Validating HRMS Monitoring
Action: Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of LC-MS grade Methanol, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-HRMS system.
Validation Logic: The starting material exhibits an exact mass of 300.9600 Da (detected as
[M+H]+≈301.967 Da
). The expected cross-coupled product, Methyl 5-phenyl-1H-indole-6-carboxylate (
C16H13NO2
), possesses an exact mass of 251.0946 Da (detected as
[M+H]+≈252.102 Da
). The complete disappearance of the
m/z
301.967 peak and the emergence of the
m/z
252.102 peak definitively validates the C-I bond cleavage and successful aryl incorporation, confirming the protocol's success prior to aqueous workup.
References
Mass (mass spectrometry)
Exact Mass Measurement - A Powerful Tool in Identification and Confirmation
Source: Waters Corporation
URL
Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)
Source: PubMed Central (PMC)
5-Iodo indole-6-carboxylic acid Methyl ester Product Data
Source: Echemi
URL
The Strategic Utility of Methyl 5-iodo-1H-indole-6-carboxylate in Medicinal Chemistry
Executive Summary In modern drug discovery, the selection of bifunctional molecular building blocks is critical for accelerating hit-to-lead optimization. Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7) has eme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the selection of bifunctional molecular building blocks is critical for accelerating hit-to-lead optimization. Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7) has emerged as a privileged scaffold in medicinal chemistry[1]. By strategically positioning a highly reactive iodine atom at the C5 position and a versatile methyl ester at the C6 position, this compound enables the rapid, divergent synthesis of complex indole derivatives. This technical guide explores the structural rationale, self-validating synthetic protocols, and pharmacological applications of this critical intermediate.
Structural and Electronic Profiling
The indole core is a foundational structural motif across natural product synthesis and medicinal chemistry[2]. Halogenated indoles, particularly iodoindoles, are highly valued because the carbon-iodine bond provides an exceptionally versatile handle for transition-metal-mediated cross-coupling[3].
The specific substitution pattern of Methyl 5-iodo-1H-indole-6-carboxylate offers two distinct chemical advantages:
C5-Iodine Reactivity: The low bond dissociation energy of the C-I bond (~238 kJ/mol) compared to C-Br or C-Cl ensures rapid oxidative addition during palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck). This allows for cross-coupling under milder conditions, preserving sensitive functional groups[3].
C6-Methyl Ester Modulation: The ester group exerts a strong electron-withdrawing inductive effect. This stabilizes the electron-rich indole ring against unwanted electrophilic aromatic substitutions at the C3 position during catalytic cycles. Furthermore, the ester serves as a latent pharmacophore handle, ready to be converted into amides or hydrazides to form critical hydrogen-bonding networks within kinase active sites[4].
Core Synthetic Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , integrating causality and in-process controls (IPC) to guarantee experimental success.
Protocol 1: Site-Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Causality: Pd(dppf)Cl₂ is selected as the precatalyst because its bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step and prevents steric clashes when coupling bulky aryl boronic acids. A biphasic 1,4-dioxane/water system with K₂CO₃ is utilized to ensure the solubility of the boronic acid and facilitate transmetalation, while remaining mild enough to prevent the premature hydrolysis of the C6-methyl ester.
Step-by-Step Methodology:
Reagent Preparation: Charge a Schlenk flask with Methyl 5-iodo-1H-indole-6-carboxylate (1.0 equiv), aryl boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Degassing (Critical Step): Add a 4:1 mixture of 1,4-dioxane/H₂O. Freeze-pump-thaw the mixture three times. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.
Execution: Heat the reaction mixture to 80°C under an argon atmosphere for 4–6 hours.
In-Process Control (Self-Validation): Extract a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The system validates itself when the starting material peak (m/z 301.08) is completely depleted, and the product mass emerges. Logic: If the starting material persists past 6 hours, catalyst deactivation has occurred; spike the mixture with an additional 2 mol% Pd(dppf)Cl₂.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol 2: C6-Ester Saponification and Pharmacophore Amidation
Causality: Lithium hydroxide (LiOH) is chosen over NaOH or KOH to provide mild saponification. The smaller Li⁺ cation coordinates effectively with the ester carbonyl, accelerating hydrolysis without causing base-catalyzed degradation of the indole core. For the subsequent amidation, HATU is utilized to rapidly form the active ester intermediate, minimizing epimerization and maximizing yield.
Step-by-Step Methodology:
Saponification: Dissolve the C5-arylated intermediate in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at ambient temperature.
IPC for Saponification (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1). The ester starting material (Rf ~0.6) will disappear, replaced by a baseline spot. Acidify a 100 µL aliquot with 1M HCl to validate the precipitation of the free carboxylic acid before proceeding to bulk workup.
Amidation: Isolate the carboxylic acid, dissolve in anhydrous DMF, and add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes to generate the active ester, then add the desired amine/hydrazine (1.1 equiv).
Validation: Analyze via LC-MS to confirm the formation of the final amide/hydrazide derivative.
Medicinal Chemistry Applications: RTK Inhibitors
Derivatives synthesized from Methyl 5-iodo-1H-indole-6-carboxylate have been extensively validated as potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5],[4].
By modifying the C6 position into hydrazine-1-carbothioamides or oxadiazole-2-thiones, researchers have successfully mimicked the pharmacophoric properties required for ATP-competitive inhibition in cancer cells[4].
The following table summarizes the anti-proliferative efficacy of key indole-6-carboxylate derivatives against human cancer cell lines, demonstrating the impact of C6 modifications[4].
Compound Derivative
Target Kinase
Key C6 Structural Modification
IC₅₀ (HepG2)
IC₅₀ (HCT-116)
IC₅₀ (A549)
Enzymatic Profile
Compound 4a
EGFR
Hydrazine-1-carbothioamide
12.4 µM
15.2 µM
18.7 µM
Arrests cells in G2/M phase; High EGFR inhibition
Compound 6c
VEGFR-2
Oxadiazole-2-thione
9.8 µM
11.5 µM
14.2 µM
Induces extrinsic apoptosis; High VEGFR-2 inhibition
Mechanistic Pathways (Visualized)
The following diagrams illustrate the synthetic logic and the pharmacological mechanism of action for these compounds.
Divergent synthetic workflow of Methyl 5-iodo-1H-indole-6-carboxylate to kinase inhibitors.
Mechanism of action for indole-6-carboxylate derivatives inhibiting RTK signaling pathways.
Title: Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions
Source: acs.org
URL:2
Title: Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors
Source: nih.gov (PMC)
URL:4
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Methyl 5-iodo-1H-indole-6-carboxylate
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The Suzuki-Miyaura cross-coupling reaction is a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in the synthesis of biologically active biaryls and pharmaceutical intermediates[1]. However, the functionalization of unprotected, nitrogen-rich heterocycles like indoles presents unique challenges, including catalyst poisoning and undesired side reactions[2].
This application note provides a field-proven, self-validating protocol for the cross-coupling of Methyl 5-iodo-1H-indole-6-carboxylate with aryl boronic acids. By dissecting the mechanistic causality behind catalyst selection, base optimization, and solvent effects, this guide empowers researchers to achieve high-yielding, regioselective C5-arylation while preserving the base-sensitive C6 methyl ester and the unprotected N-H moiety.
Mechanistic Rationale & Substrate Profiling
Substrate Anatomy and Causality
Methyl 5-iodo-1H-indole-6-carboxylate is a highly functionalized building block with three critical reactive sites that dictate the protocol's design:
The C5-Iodide (The Target): Iodide is an exceptional leaving group. The oxidative addition of Pd(0) into the C5-I bond is highly favored and occurs rapidly under mild conditions compared to bromides or chlorides[3]. Furthermore, the electron-withdrawing nature of the adjacent C6 ester reduces electron density at the C5 position, accelerating the oxidative addition step.
The C6-Methyl Ester (The Vulnerability): Esters are highly susceptible to saponification (hydrolysis) in the presence of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. To preserve this functional group, the protocol mandates the use of mild, non-nucleophilic bases[4].
The Unprotected N-H (The Inhibitor): Free indole nitrogens can coordinate with palladium species, potentially stalling the catalytic cycle or leading to undesired N-arylation[2]. This necessitates the use of bulky, electron-rich phosphine ligands (such as SPhos) or robust bidentate ligands (like dppf) to sterically protect the Pd center and favor the desired C-C coupling[5].
Caption: Suzuki-Miyaura Catalytic Cycle for Methyl 5-iodo-1H-indole-6-carboxylate.
Reagent Selection & Quantitative Optimization
The success of the transmetalation step—often the rate-determining step in Suzuki couplings—relies heavily on the base and solvent system[6]. The base must activate the boronic acid to form a reactive boronate complex without cleaving the C6 ester.
Table 1: Optimization of Reaction Conditions (Causality Matrix)
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Causality & Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)
NaOH (2 eq)
THF / H₂O (4:1)
80
< 20%
Failure: Strong base caused complete hydrolysis of the C6 methyl ester.
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ (2 eq)
Dioxane / H₂O (4:1)
80
75%
Sub-optimal: Good conversion, but trace dehalogenation observed due to slow transmetalation.
Pd(OAc)₂ / SPhos
K₃PO₄ (2 eq)
Dioxane / H₂O (4:1)
80
> 90%
Optimal: SPhos prevents N-coordination; K₃PO₄ activates boron without ester cleavage[2][5].
Pd(OAc)₂ / SPhos
K₃PO₄ (2 eq)
Toluene / H₂O (4:1)
100
85%
Viable: Slightly lower yield due to thermal degradation of the indole at higher temperatures.
Step-by-Step Experimental Protocol
This protocol utilizes the optimized Pd(OAc)₂/SPhos catalyst system, which is highly effective for unprotected nitrogen-rich heterocycles[2].
Caption: Standardized experimental workflow for the cross-coupling protocol.
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)
Procedure
Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-iodo-1H-indole-6-carboxylate, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Solvent Addition & Degassing: Add 8 mL of 1,4-Dioxane and 2 mL of H₂O. Causality Note: Water is strictly required to dissolve the K₃PO₄ and facilitate the formation of the reactive boronate species[4][6]. Seal the flask with a rubber septum.
Deoxygenation: Sparge the biphasic mixture with Argon gas for 15 minutes. Causality Note: Oxygen rapidly oxidizes the electron-rich SPhos ligand and degrades the active Pd(0) species, stalling the reaction.
Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours.
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS.
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure C5-arylated indole.
Self-Validating Systems & Troubleshooting
To ensure trustworthiness and reproducibility, this protocol acts as a self-validating system. Researchers should monitor the following in-process quality control (IPQC) indicators:
Visual Validation (Catalyst Health): Upon heating, the reaction mixture should transition from a pale yellow suspension to a homogenous golden/orange solution, indicating the formation of the active Pd(0)-SPhos complex. If the solution rapidly turns black and precipitates (Pd black), the system was improperly degassed, and the catalyst has decomposed.
Mass Spectrometry Validation (Mechanistic Check):
Expected Outcome: LC-MS shows the product mass
[M+H]+=(Substrate Mass−126.9+Aryl Mass)
.
Failure Mode 1 (Deiodination): If LC-MS shows a mass of
[M−127+1]+
, oxidative addition occurred, but transmetalation failed. Correction: Ensure the boronic acid is not degraded (anhydrides/boroxines) and verify the base concentration.
Failure Mode 2 (Hydrolysis): If LC-MS shows a mass corresponding to the carboxylic acid (loss of 14 Da from the expected product), the base used was too strong or the temperature too high. Correction: Strictly adhere to K₃PO₄ and do not exceed 80 °C.
TLC Validation: Indoles are highly UV-active. The product will typically exhibit a distinct, brighter blue/green fluorescence under 254 nm and 365 nm UV light compared to the starting material due to the extended
π
-conjugation of the newly formed biaryl system.
References
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds
Source: Organic Chemistry Portal
URL
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides...
Application Notes & Protocols: High-Efficiency Sonogashira Coupling of Methyl 5-iodo-1H-indole-6-carboxylate
Introduction: The Strategic Importance of Indole Alkynylation The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Indole Alkynylation
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes), provides a direct and versatile route for the alkynylation of this privileged heterocycle.[2][3][4] This reaction is celebrated for its typically mild conditions, functional group tolerance, and high efficiency, making it an indispensable tool in modern organic synthesis.[2][5][6]
This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of Methyl 5-iodo-1H-indole-6-carboxylate , a highly functionalized indole intermediate. The introduction of an alkynyl moiety at the C5-position opens a gateway to a diverse range of novel molecular architectures for applications in drug discovery, materials science, and chemical biology. We will delve into the mechanistic underpinnings of the reaction to rationalize the protocol design and provide actionable insights for optimization and troubleshooting.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The classical Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][7] Understanding this dual mechanism is critical for rationalizing the choice of reagents and reaction conditions.
The reaction begins with the activation of the palladium(II) precatalyst to a catalytically active palladium(0) species.[7]
1. The Palladium Cycle:
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl iodide (Methyl 5-iodo-1H-indole-6-carboxylate), forming a Pd(II) intermediate.[7] This is often the rate-determining step for less reactive halides like chlorides or bromides, but is typically facile for iodo-substrates.
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This step regenerates the copper(I) catalyst.
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated indole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]
2. The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne. This interaction increases the acidity of the terminal proton.[8]
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[2][7] This is the key species that participates in the transmetalation step of the palladium cycle.
A significant side reaction, particularly if oxygen is not excluded, is the Glaser-type oxidative homocoupling of the terminal alkyne to form a diyne byproduct.[9] The presence of the copper co-catalyst can promote this undesired pathway.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Key Reaction Parameters for Methyl 5-iodo-1H-indole-6-carboxylate
The indole nucleus, being electron-rich, can sometimes pose challenges in cross-coupling reactions. However, the presence of an electron-withdrawing carboxylate group can modulate this reactivity. The C5-iodo position is sterically accessible, making it a good candidate for coupling.
Parameter
Recommended Choice & Rationale
Palladium Catalyst
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) : These are standard, reliable, and commercially available catalysts. PdCl₂(PPh₃)₂ is often more stable and easier to handle than Pd(PPh₃)₄.[4][7] For challenging substrates, more advanced catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve efficiency.[7][10]
Copper(I) Co-catalyst
Copper(I) Iodide (CuI) (0.5-2 mol%) : CuI is the most common and effective co-catalyst.[11] It is crucial for accelerating the reaction, allowing it to proceed at lower temperatures.[7][12] Note: In the absence of CuI, the reaction is often sluggish or requires higher temperatures.[4]
Base
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) : Amine bases are standard choices as they serve a dual purpose: neutralizing the HI byproduct and acting as a solvent.[2][13] Et₃N is generally sufficient and cost-effective. The N-H proton of the indole is acidic and may be deprotonated by a strong base, but amine bases are typically mild enough to avoid complications.
Solvent
DMF, THF, or neat amine (Et₃N) : The choice of solvent is critical for solubility and reaction rate.[12] DMF is a polar aprotic solvent that can dissolve a wide range of reactants and facilitate the reaction.[12] For many applications, using the amine base (like Et₃N or DIPEA) as the solvent is highly effective and simplifies the reaction setup.[14]
Alkyne
Terminal Alkyne (1.1-1.5 equivalents) : A slight excess of the alkyne is used to drive the reaction to completion. Both aryl and alkyl terminal alkynes are generally suitable.
Temperature
Room Temperature to 60 °C : A key advantage of the Sonogashira reaction is its mild temperature requirement.[2] Reactions with reactive aryl iodides often proceed smoothly at room temperature.[15] Gentle heating (e.g., 40-60 °C) can be used to accelerate slower reactions, which might be necessary depending on the chosen alkyne.[16]
Atmosphere
Inert (Nitrogen or Argon) : To prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation, the reaction should be performed under an inert atmosphere.[13] This is achieved by degassing the solvent and maintaining the reaction vessel under a positive pressure of N₂ or Ar.
Copper-Free Considerations: While the classic protocol is robust, copper can sometimes be problematic, leading to homocoupling byproducts or difficulties in purification for certain applications (e.g., electronics, pharmaceuticals). Copper-free Sonogashira protocols have been developed, which typically require stronger bases (e.g., Cs₂CO₃, TBAF), specific ligands, or higher temperatures to facilitate the direct reaction of the alkyne with the palladium center.[6][9][17][18]
Detailed Experimental Protocol
This protocol describes the coupling of Methyl 5-iodo-1H-indole-6-carboxylate with phenylacetylene as a representative terminal alkyne.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Round-bottom flask or Schlenk tube
Magnetic stirrer and stir bar
Inert gas line (Nitrogen or Argon)
TLC plates and developing chamber
Workflow Diagram:
Caption: Experimental workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure:
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add Methyl 5-iodo-1H-indole-6-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.01 eq, 1 mol%).
Inerting the Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (Et₃N) via syringe to create a solution with a concentration of approximately 0.1 M with respect to the indole substrate.
Degassing: Stir the mixture and degas it thoroughly by bubbling the inert gas through the solution for 15-20 minutes or by using the freeze-pump-thaw method for optimal oxygen removal.
Alkyne Addition: Add phenylacetylene (1.2 eq) to the reaction mixture dropwise via syringe.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical TLC system would be Hexanes/Ethyl Acetate. The starting indole iodide will have a specific Rf, which should disappear as a new, typically less polar, product spot appears. If the reaction is sluggish at room temperature after several hours, gently heat the mixture to 40-50 °C.
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the dark mixture with ethyl acetate and transfer it to a separatory funnel.
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (to quench the reaction and remove the amine base) and then with brine.[19]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-(phenylethynyl)-1H-indole-6-carboxylate.
Use fresh, high-purity catalysts and reagents. Ensure the solvent is anhydrous. Improve the degassing procedure.
Formation of Diyne Homocoupling Product
Presence of oxygen; High catalyst loading of CuI.
Rigorously exclude oxygen from the reaction. Reduce the amount of CuI co-catalyst. Consider a copper-free protocol.
Dark, Tarry Mixture
Reaction overheating; Substrate decomposition.
Run the reaction at a lower temperature. Ensure efficient stirring. Check for substrate stability under basic conditions.
Stalled Reaction
Deactivation of the palladium catalyst.
Add a fresh portion of the palladium catalyst. Consider using a more robust ligand system if the problem persists.
Conclusion
The Sonogashira coupling is a highly reliable and powerful method for the C-C bond formation on functionalized indole systems like Methyl 5-iodo-1H-indole-6-carboxylate. By understanding the underlying catalytic cycles and carefully controlling key parameters such as catalyst choice, solvent, and atmosphere, researchers can achieve high yields of desired alkynylated products. The protocol provided herein serves as a robust starting point, enabling the synthesis of diverse and complex molecules for advancing research in medicinal chemistry and materials science.
References
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Sonogashira coupling - Wikipedia. (2024). Retrieved from [Link]
Sonogashira Coupling - BYJU'S. (2017). Retrieved from [Link]
Ansari, S. et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. RSC Advances. Retrieved from [Link]
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Bano, K. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Retrieved from [Link]
Yue, D. et al. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]
Yao, T. et al. (2007). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Synlett. Retrieved from [Link]
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2018). Retrieved from [Link]
Nazir, S. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
Bukhtiyarova, M. et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Retrieved from [Link]
Sonogashira Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
Köcher, T. et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]
Kumar, D. et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Retrieved from [Link]
Begum, S. A. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]
Copper and ligand-free Sonogashira coupling reactions in the presence... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2007). Letters in Organic Chemistry. Retrieved from [Link]
Yue, D. et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]
Reddy, M. S. et al. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]
Priyanka Jain Chemistry Classes. (2026, January 27). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE [Video]. YouTube. Retrieved from [Link]
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Chen, Y. et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Retrieved from [Link]
Wang, D. et al. (2024). Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. Journal of the Chinese Chemical Society. Retrieved from [Link]
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The 5,6-disubstituted indole core is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and antiviral agents. However, the regioselective halogenation of indoles presents a significant synthetic challenge. Direct electrophilic iodination (e.g., using NIS or
I2
/KOH) of methyl 1H-indole-6-carboxylate overwhelmingly favors substitution at the electron-rich C-3 position of the pyrrole ring, rather than the targeted C-5 position on the benzene ring.
To bypass this regioselectivity issue, we employ a functional group interconversion strategy utilizing the commercially available building block Methyl 5-amino-1H-indole-6-carboxylate . By converting the C-5 amine to an iodide via a Sandmeyer-type reaction, absolute regiocontrol is achieved [2].
Why an Aprotic Sandmeyer?
Traditional aqueous Sandmeyer conditions (NaNO
2
/ HCl / KI) are notoriously problematic for indoles. The highly acidic aqueous environment combined with nitrous acid frequently leads to undesired C-3 nitrosation, N-nitrosation, or acid-catalyzed oligomerization of the indole core.
To ensure a scalable and clean conversion, this protocol utilizes an aprotic diazotization method [3]. By using tert-butyl nitrite (t-BuONO) as the organic nitrite source, p-toluenesulfonic acid (p-TsOH) as a mild organic acid, and potassium iodide (KI) in acetonitrile, we generate the diazonium tosylate intermediate in situ. The presence of KI from the onset ensures that the transient diazonium species is rapidly trapped, preventing the dangerous accumulation of energetic diazonium salts—a critical self-validating safety mechanism for scale-up operations.
Synthetic Workflow
Synthetic workflow for the preparation and derivatization of Methyl 5-iodo-1H-indole-6-carboxylate.
Step-by-Step Experimental Protocols
Protocol A: 100-Gram Scale Synthesis of Methyl 5-iodo-1H-indole-6-carboxylate
This procedure is optimized for thermal control and the mitigation of iodine vapor.
Reagents:
Methyl 5-amino-1H-indole-6-carboxylate: 100.0 g (0.526 mol, 1.0 eq)
Preparation: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and a nitrogen-vented reflux condenser, charge MeCN (2.0 L).
Substrate Loading: Add Methyl 5-amino-1H-indole-6-carboxylate (100.0 g), p-TsOH·H
2
O (100.0 g), and KI (218.3 g). Stir the suspension at 300 rpm and cool the internal temperature to 0 °C using a chiller.
Diazotization (Critical Step): Begin dropwise addition of t-BuONO (150.5 mL) via an addition funnel over 60 minutes.
Causality Note: The reaction mixture will immediately turn dark brown due to the partial oxidation of iodide to iodine (
I2
) by t-BuONO. Nitrogen gas (
N2
) evolution will begin. The addition rate must be strictly controlled to maintain the internal temperature below 5 °C.
Maturation: Once addition is complete, stir the dark mixture at 0 °C for 30 minutes to ensure complete diazotization.
Iododediazoniation: Gradually heat the reactor to 60 °C over 30 minutes. Maintain at 60 °C for 4 hours. Vigorous
N2
evolution will occur as the diazonium salt decomposes into the aryl iodide.
Quench & Workup: Cool the reactor to 20 °C. Quench the reaction by adding 1.5 L of a 20% w/v aqueous Sodium Thiosulfate (
Na2S2O3
) solution. Stir vigorously for 30 minutes until the dark iodine color dissipates, leaving a pale yellow/biphasic mixture.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 1.0 L). Wash the combined organic layers with saturated
NaHCO3
(1.0 L) and brine (1.0 L), then dry over anhydrous
Na2SO4
.
Isolation: Concentrate under reduced pressure. Purify the crude residue by slurrying in cold MTBE/Heptane (1:3) to afford the product as an off-white solid.
Protocol B: N-Boc Protection (Preparation for Derivatization)
Unprotected indoles can poison palladium catalysts or undergo undesired N-arylation during cross-coupling. N-Boc protection is mandatory for high-yielding downstream derivatization.
Procedure:
Dissolve Methyl 5-iodo-1H-indole-6-carboxylate (100 g, 0.332 mol) in THF (1.0 L) at 20 °C.
Slowly add Di-tert-butyl dicarbonate (
Boc2O
) (86.9 g, 0.398 mol, 1.2 eq) as a melt or concentrated THF solution.
Stir at 20 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.
Concentrate the THF, dissolve the residue in EtOAc (1 L), wash with 0.5 M HCl (500 mL) to remove DMAP, followed by brine. Concentrate to yield 1-(tert-Butyl) 6-methyl 5-iodo-1H-indole-1,6-dicarboxylate in near quantitative yield.
In a 2 L reactor, combine the N-Boc protected 5-iodoindole (50.0 g, 0.124 mol), Phenylboronic acid (18.2 g, 0.149 mol, 1.2 eq), and
K2CO3
(51.4 g, 0.372 mol, 3.0 eq).
Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 500 mL).
Add
Pd(dppf)Cl2
(4.5 g, 5 mol%). Purge the vessel with
N2
for 15 minutes.
Heat to 80 °C for 4 hours.
Cool, filter through a pad of Celite to remove Pd black, and partition between EtOAc and water. Concentrate the organic layer and purify via recrystallization from EtOH to yield the 5-phenyl derivative.
Process Scale-Up Data & QC Metrics
The following table summarizes the quantitative performance of the aprotic Sandmeyer protocol (Protocol A) across various scales. The self-validating nature of the in situ quench prevents yield degradation at larger scales.
Scale (Starting Material)
Isolated Yield (%)
HPLC Purity (a/a %)
Process E-Factor (kg waste / kg product)*
10 g
86.2%
99.1%
45.2
50 g
84.5%
98.8%
42.1
100 g
85.0%
98.9%
38.5
500 g
83.8%
98.5%
31.0
*Process E-Factor improves at the 500 g scale due to the implementation of MeCN and EtOAc solvent recovery distillation loops.
Safety & Process Hazards
Exothermic Gas Evolution: The decomposition of the diazonium intermediate releases stoichiometric quantities of nitrogen gas (
N2
). At the 100 g scale, this equates to approximately 12 liters of gas. The reactor must be properly vented to a scrubber system to prevent over-pressurization.
tert-Butyl Nitrite Handling: t-BuONO is a volatile, flammable liquid that acts as a potent vasodilator. Inhalation exposure can cause severe headaches and hypotension. All transfers must be conducted via closed-line pumping or within a highly ventilated fume hood.
Iodine Generation: The transient generation of
I2
poses a corrosion risk to stainless steel reactors. Glass-lined or Hastelloy reactors are strictly required for Protocol A.
References
"Recent trends in the chemistry of Sandmeyer reaction: a review", PubMed Central (PMC), [Link]
Technical Notes & Optimization
Troubleshooting
Improving reaction yield in Methyl 5-iodo-1H-indole-6-carboxylate cross-coupling
Welcome to the Advanced Cross-Coupling Technical Support Center As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the cross-coupling of highly functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Cross-Coupling Technical Support Center
As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the cross-coupling of highly functionalized heterocycles. Methyl 5-iodo-1H-indole-6-carboxylate is a notoriously deceptive substrate. While the C5-I bond is highly reactive toward palladium insertion, the molecule possesses competing vulnerabilities: a nucleophilic free N-H that can poison catalysts, and a base-sensitive C6 methyl ester.
This guide is designed to move beyond generic protocols. Here, we dissect the causality behind reaction failures and provide self-validating methodologies to ensure your Suzuki, Sonogashira, or Buchwald-Hartwig couplings succeed on the first attempt.
Diagnostic Workflow: Root Cause Analysis
Diagnostic workflow for optimizing Methyl 5-iodo-1H-indole-6-carboxylate cross-coupling yields.
Q1: My conversion is low, and LC-MS shows N-arylated byproducts. Why is the C5-I bond not reacting selectively?Causality & Solution: The free N-H of the indole ring is weakly acidic and nucleophilic. In the presence of palladium and a base, it can competitively coordinate to the Pd center (poisoning the catalyst) or undergo unintended Buchwald-Hartwig-type N-arylation. Literature demonstrates that protecting the indole nitrogen with electron-withdrawing groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts) prevents these side reactions and significantly improves cross-coupling yields[1].
Q2: I am observing the disappearance of my starting material, but I am isolating the carboxylic acid rather than the methyl ester. How do I prevent this?Causality & Solution: The methyl ester at the C6 position is highly susceptible to saponification (hydrolysis) under the standard aqueous basic conditions often used in Suzuki-Miyaura couplings (e.g., NaOH or Na₂CO₃ in H₂O/EtOH at elevated temperatures). To preserve the methyl ester, you must eliminate water and strong hydroxide-generating bases. Switch to milder, non-nucleophilic bases such as anhydrous cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) in aprotic solvent systems like 1,4-dioxane or toluene.
Q3: My catalyst seems to die quickly (turning black), resulting in incomplete conversion. What is the root cause?Causality & Solution: Palladium(0) is highly sensitive to oxidation. The presence of dissolved oxygen in your solvent will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle and causing the precipitation of "palladium black"[2]. Furthermore, trace impurities in coupling partners (especially amines) can poison the catalyst[3]. Ensure rigorous degassing of all solvents and verify the purity of your reagents.
Q4: I see a significant amount of dehalogenated product (Methyl 1H-indole-6-carboxylate). How can I minimize this?Causality & Solution: The methyl ester at C6 is strongly electron-withdrawing, which activates the adjacent C5-I bond, making the initial oxidative addition of Pd(0) extremely fast. However, if the subsequent transmetalation step is comparatively slow, the long-lived Pd(II) intermediate is prone to hydrodehalogenation (abstracting a hydrogen from the solvent or base)[4]. To balance the catalytic cycle, you must accelerate transmetalation. Switch to highly active, bulky, electron-rich phosphine ligands (like XPhos or SPhos) that stabilize low-coordinate palladium species and drive the reaction forward[4].
Quantitative Data: Condition Matrix
The following table synthesizes expected outcomes based on the interplay between protecting groups, base selection, and catalyst systems for this specific indole derivative.
This protocol utilizes a "self-validating" framework, meaning it includes mandatory in-process checks to confirm the success of intermediate steps before proceeding, thereby preventing compounded errors.
Step 1: Substrate Protection (N-Boc)
Dissolve Methyl 5-iodo-1H-indole-6-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 2 hours.
Validation Check: Run a TLC (Hexanes:EtOAc 3:1). The highly polar free N-H starting material must be completely consumed, replaced by a faster-running, UV-active spot. Do not proceed to cross-coupling if free N-H remains[1].
Wash with 0.1 M HCl, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
Step 2: Reaction Setup & Rigorous Degassing
In an oven-dried Schlenk flask, combine the N-Boc protected indole (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous Cs₂CO₃ (2.0 eq).
Add anhydrous 1,4-dioxane (to reach 0.1 M concentration).
Validation Check: Sparge the mixture with ultra-pure Argon for a minimum of 30 minutes. The solution must be visibly bubbling. Oxygen exclusion is mandatory to prevent Pd(0) oxidation[2].
Step 3: Catalyst Activation & Coupling
Under a positive flow of Argon, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
Note: The strict 1:2 Palladium-to-ligand ratio is critical. The extra equivalent of ligand prevents catalyst deactivation and agglomeration[3].
Seal the flask and heat to 80 °C.
Validation Check: Observe the reaction color after 15 minutes. A homogeneous yellow/orange solution indicates a healthy active catalytic cycle. A rapid shift to opaque black indicates palladium precipitation (catalyst death); if this occurs, halt the reaction and re-evaluate solvent degassing.
Step 4: Monitoring and Workup
Monitor the reaction via LC-MS after 2 hours. The bulky XPhos ligand should facilitate rapid coupling, minimizing the window for hydrodehalogenation[4].
Upon complete conversion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.
Wash the organic layer with water and brine, dry over Na₂SO₄, and purify via flash chromatography.
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry - ACS Publications. [Link]
Technical Support Center: Troubleshooting Low Conversion Rates with Methyl 5-iodo-1H-indole-6-carboxylate
Welcome to the advanced troubleshooting guide for Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7)[1]. While the 5-iodo position is theoretically primed for rapid oxidative addition in palladium-catalyzed cross-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting guide for Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7)[1]. While the 5-iodo position is theoretically primed for rapid oxidative addition in palladium-catalyzed cross-coupling reactions, researchers frequently report stalled reactions and low conversion rates.
As an application scientist, it is critical to understand that this molecule presents a "perfect storm" of deactivation pathways: the coordinating ability of the unprotected 1H-indole nitrogen[2], the severe steric hindrance imposed by the ortho-positioned 6-methyl ester, and the susceptibility of that ester to base-mediated saponification[3]. This guide provides a mechanistic framework to diagnose, troubleshoot, and overcome these specific synthetic bottlenecks.
Diagnostic Workflow
Before altering your reaction conditions, run your crude reaction mixture through LC-MS to identify the specific failure mode. Use the decision tree below to isolate the root cause.
Diagnostic decision tree for troubleshooting low conversion in iodoindole cross-couplings.
Mechanistic Troubleshooting FAQs
Q1: My Suzuki-Miyaura reaction stalls at 15-20% conversion, and the starting material remains unconsumed. What is the root cause?A1: Catalyst Poisoning and Steric Arrest. The primary culprit is catalyst poisoning via nitrogen coordination. Unprotected nitrogen-rich heterocycles like indoles possess a lone pair on the nitrogen atom that can strongly coordinate to the electrophilic Palladium(II) intermediate, forming a stable, off-cycle Pd-complex that halts the catalytic cycle[2]. Furthermore, the bulky 6-methyl ester ortho to the iodine creates a high steric barrier during the transmetalation step.
Actionable Solution: Transition to highly active, sterically bulky dialkylbiaryl phosphine ligands paired with a precatalyst (e.g., XPhos Pd G3). The immense steric bulk of XPhos prevents the indole nitrogen from coordinating to the palladium center while simultaneously accelerating reductive elimination[2].
Q2: I am observing a major byproduct with a mass corresponding to [M-14] or [M-CH3+H]. How do I prevent this?A2: Base-Mediated Ester Saponification. This mass shift indicates hydrolysis of the 6-methyl ester to the corresponding carboxylic acid. Standard cross-coupling conditions often employ strong aqueous bases (e.g., NaOH, Na2CO3) at elevated temperatures (80–100 °C), which readily hydrolyze the ester. The resulting carboxylate anion is electron-donating and can act as a bidentate ligand, further sequestering the palladium catalyst and precipitating it as inactive "palladium black"[3].
Actionable Solution: Eliminate water from the system. Switch to anhydrous conditions using a mild, non-nucleophilic base such as anhydrous Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) in dry 1,4-dioxane.
Q3: Should I protect the indole nitrogen prior to coupling? If so, which group is optimal?A3: N-Protection Strategy. While modern ligand design allows for the coupling of unprotected indoles[2], N-protection is the most robust way to guarantee high conversion if ligand screening fails. Installing an N-Boc (tert-butyloxycarbonyl) or N-Ts (tosyl) group eliminates the nucleophilicity of the nitrogen[4]. Counterintuitively, the bulky N-Boc group forces the indole ring into a conformation that can relieve some steric crowding around the 5-position, facilitating the initial oxidative addition.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and conversion rates for the Suzuki-Miyaura coupling of Methyl 5-iodo-1H-indole-6-carboxylate with phenylboronic acid.
Reaction Conditions
Catalyst / Ligand
Base / Solvent System
N-Protection
Conversion (%)
Primary Failure Mode
A (Standard)
Pd(PPh3)4
Na2CO3 (aq) / THF
None
< 15%
Ester Hydrolysis / Catalyst Poisoning
B (Anhydrous)
Pd(PPh3)4
Cs2CO3 / Dioxane
None
35%
Slow Transmetalation (Steric Hindrance)
C (Bulky Ligand)
XPhos Pd G3
K3PO4 / Dioxane
None
85%
Minor N-arylation
D (Optimized)
XPhos Pd G3
K3PO4 / Dioxane
N-Boc
> 98%
None (Clean Conversion)
Self-Validating Experimental Protocol
To ensure reproducibility and prevent catalyst deactivation, follow this step-by-step methodology for the Anhydrous Suzuki-Miyaura Coupling of N-Boc-Methyl 5-iodo-1H-indole-6-carboxylate . This protocol includes built-in validation checkpoints.
In an oven-dried Schlenk flask, combine the N-Boc protected indole substrate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).
Add anhydrous 1,4-dioxane.
Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes.
Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) and converts active Pd(0) into inactive Pd(II) species, leading to palladium black formation[3].
Validation: The solution must remain completely clear and colorless at this stage.
Step 2: Catalyst Activation
Under a positive flow of Argon, add XPhos Pd G3 (0.02 equiv, 2 mol%).
Heat the reaction mixture to 80 °C.
Validation: Within 5-10 minutes of heating, the solution should transition to a homogeneous pale yellow/orange color. If the solution turns black and opaque, oxygen has breached the system, and the catalyst has agglomerated into inactive palladium black[3].
Step 3: Reaction Monitoring
Stir at 80 °C for 4 hours.
Withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and inject.
Validation: You should observe the disappearance of the starting mass (m/z corresponding to [M+H] of the protected iodoindole) and the appearance of the coupled product. If a mass of[M-14] appears, your K3PO4 was wet, causing ester hydrolysis.
Step 4: Workup and Isolation
Cool to room temperature and filter through a short pad of Celite to remove the phosphate salts and spent palladium.
Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Catalytic Cycle & Deactivation Pathways
Understanding where the reaction fails is key to preventing it. The diagram below illustrates the active catalytic cycle and the specific off-cycle dead ends caused by the 1H-indole and 6-carboxylate functionalities.
Catalytic cycle highlighting off-cycle deactivation pathways for 5-iodo-1H-indole-6-carboxylate.
References
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation
Source: PMC (NIH)
URL:[Link]
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions
Source: ACS Publications
URL:[Link]
Palladium(II)-Catalysed Heck and Addition Reactions
Source: DiVA Portal
URL:[Link]
Technical Support Center: Purification of Methyl 5-iodo-1H-indole-6-carboxylate Reaction Mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 5-iodo-1H-indole-6-carboxylate. The following trouble...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 5-iodo-1H-indole-6-carboxylate. The following troubleshooting advice and frequently asked questions are designed to address specific issues that may arise during experimental work, ensuring the isolation of a highly pure product.
Troubleshooting Guide
This section addresses common problems encountered during the purification of Methyl 5-iodo-1H-indole-6-carboxylate and provides systematic solutions.
Problem 1: My crude product is a dark, oily residue, and TLC analysis shows multiple spots, some of which are highly colored.
Possible Causes and Solutions:
Residual Iodine: Iodination reactions often leave behind elemental iodine (I₂), which can impart a dark color to the reaction mixture.
Solution: Before chromatographic purification, it is advisable to perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or toluene and wash it with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] This will reduce the elemental iodine to colorless iodide ions, which will be removed in the aqueous layer. Follow this with a water wash to remove any remaining inorganic salts.[1]
Formation of Colored By-products: The reaction conditions may have led to the formation of colored impurities.
Solution: Column chromatography is generally effective at separating these by-products. A normal-phase silica gel column is a good starting point.
Problem 2: During column chromatography on silica gel, my product is streaking or tailing on the TLC plate and the column.
Possible Causes and Solutions:
Interaction with Acidic Silica: The indole nitrogen is basic and can interact with the slightly acidic nature of silica gel, leading to poor separation and tailing of the spots.
Solution 1: Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-2.0% triethylamine (NEt₃) or a 1-10% solution of ammonia in methanol.
Solution 2: Deactivate the Silica Gel: For particularly sensitive compounds, you can deactivate the silica gel before running the column. This can be done by preparing a slurry of the silica gel in the chosen eluent containing 1-3% triethylamine, packing the column, and then flushing with one column volume of this mixture.
Sample Overload: Applying too much sample to the TLC plate or the column can exceed the stationary phase's capacity, resulting in streaking.
Solution: For TLC, ensure you are spotting a dilute solution of your compound. For column chromatography, a general rule of thumb is to use a sample-to-silica gel ratio of 1:30 to 1:100 by weight.
Problem 3: My yield after column chromatography is significantly lower than expected.
Possible Causes and Solutions:
Compound Instability on Silica Gel: Some indole derivatives can be unstable on silica gel and may decompose during purification.
Solution: Test for stability by dissolving a small amount of your crude product in the eluent, adding a small amount of silica gel, and monitoring the mixture by TLC over time. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel as described above.
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly binding to the silica gel.
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, for example, you can slowly increase the percentage of ethyl acetate. If the compound still does not elute, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Problem 4: I'm having difficulty removing a non-polar impurity that co-elutes with my product.
Possible Causes and Solutions:
Similar Polarity: The impurity and your product may have very similar polarities, making separation by normal-phase chromatography challenging.
Solution 1: Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity. A C18-functionalized silica gel stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective for separating compounds with similar polarities in normal-phase chromatography.[2]
Solution 2: Crystallization: If the impurity is present in a small amount, crystallization can be a highly effective purification method. The desired product will preferentially crystallize out of a supersaturated solution, leaving the impurity behind in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of Methyl 5-iodo-1H-indole-6-carboxylate on silica gel?
A1: A good starting point for the purification of indole carboxylates is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[3][4][5] Based on the structure of Methyl 5-iodo-1H-indole-6-carboxylate, a starting mobile phase of 10-20% ethyl acetate in hexane is a reasonable choice. You can then gradually increase the polarity by increasing the percentage of ethyl acetate to elute your product.[2][3][4]
Q2: How can I effectively remove unreacted starting materials from my final product?
A2: The best method will depend on the starting materials used.
For non-polar starting materials: Column chromatography is typically very effective.
For polar or water-soluble starting materials: A liquid-liquid extraction before chromatography can be very useful. For example, if you used an inorganic salt, washing the organic layer with water will remove it.
Q3: What is the best way to achieve high purity for my final compound?
A3: A combination of techniques often yields the best results. A typical workflow would be:
Aqueous Workup/Extraction: To remove inorganic salts and highly polar impurities.[1]
Column Chromatography: To separate the desired product from the majority of the other organic impurities.[2]
Crystallization/Recrystallization: To achieve the highest possible purity by removing any remaining trace impurities.[6]
Q4: What are some suitable solvents for the crystallization of Methyl 5-iodo-1H-indole-6-carboxylate?
A4: The choice of solvent for crystallization is crucial and often requires some experimentation. For indole derivatives, common crystallization solvents include ethanol, methanol, ethyl acetate, toluene, and mixtures of these with less polar solvents like hexane or heptane.[7][8] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography.[2] Collect fractions as the mobile phase elutes from the column and spot a small amount of each fraction on a TLC plate. Develop the plate in the same solvent system used for the column and visualize the spots under a UV lamp or by using a staining agent like potassium permanganate. Combine the fractions that contain your pure product.
Data and Protocols
Table 1: Recommended Solvent Systems for Chromatography
Chromatography Type
Stationary Phase
Mobile Phase (Starting Point)
Modifier (if needed)
Normal-Phase
Silica Gel
10-20% Ethyl Acetate in Hexane
0.1-1% Triethylamine
Reversed-Phase
C18 Silica
50% Acetonitrile in Water
0.1% Formic or Acetic Acid
Experimental Protocol: Column Chromatography of Methyl 5-iodo-1H-indole-6-carboxylate
Prepare the Column:
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexane).
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
Add a layer of sand to the top of the silica bed to prevent disruption during sample loading.
Load the Sample:
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
Carefully add the sample to the top of the column.
Elute the Column:
Add the mobile phase to the top of the column and begin collecting fractions.
Maintain a constant flow rate.
If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.
Monitor the Separation:
Analyze the collected fractions by TLC to identify those containing the pure product.
Isolate the Product:
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 5-iodo-1H-indole-6-carboxylate.
Diagrams
Purification Workflow
Caption: A general workflow for the purification of Methyl 5-iodo-1H-indole-6-carboxylate.
Troubleshooting TLC Streaking
Caption: A decision tree for troubleshooting streaking on a TLC plate.
References
Benchchem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
Structure and Morphology of Indole Analogue Crystals | ACS Omega. (2020, July 7).
Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
US6437203B1 - Process for producing iodinated aromatic compounds. (n.d.).
Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability. (n.d.).
MX2015006871A - Crystallization process of tricyclic indole derivatives. (n.d.).
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17. (2022, December 6). Chemia.
Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. (n.d.). PMC.
EP1588997A1 - Process for the preparation of iodoaromatic compounds. (n.d.).
Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. (2025, September 26).
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2026, March 11).
Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022, April 15). ijarsct.
A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodin
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing.
Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence | Organic Letters. (2019, August 12).
Regioselective C5−H Direct Iodin
Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate | Organic Process Research & Development. (2010, August 16).
Problems with Fischer indole synthesis : r/Chempros. (2021, December 9). Reddit.
US5085991A - Process of preparing purified aqueous indole solution. (n.d.).
Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. (n.d.). The Royal Society of Chemistry.
Synthesis and Chemistry of Indole. (n.d.).
Identification and synthesis of impurities formed during sertindole prepar
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
Catalyst selection for difficult Methyl 5-iodo-1H-indole-6-carboxylate couplings
Welcome to the Technical Support Center for Advanced Cross-Coupling Applications. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with Methyl 5-iodo-1H...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Cross-Coupling Applications. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with Methyl 5-iodo-1H-indole-6-carboxylate .
This substrate presents a "perfect storm" of synthetic challenges: a highly reactive C-I bond, severe steric hindrance from the ortho-methyl ester, the electron-withdrawing nature of the carboxylate, and a free indole N-H that can coordinate to transition metals[1]. This guide will help you navigate these competing electronic and steric factors to achieve high-yielding couplings.
Mechanistic Causality: Why is this substrate difficult?
To troubleshoot effectively, we must first understand the causality behind the failures. The palladium-catalyzed cross-coupling cycle consists of oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition is deceptively fast : The C5-Iodine bond is highly reactive, and the electron-withdrawing C6-ester further accelerates palladium insertion.
Transmetalation is the bottleneck : Once the Pd(II) complex forms, the bulky ortho-ester physically blocks the incoming nucleophile (e.g., boronic acid). If transmetalation is too slow, the Pd(II) intermediate will undergo side reactions, such as abstracting a hydride from the solvent to yield a dehalogenated byproduct[2].
Base-induced side reactions : The ortho-ester is highly susceptible to saponification (hydrolysis) under the aqueous basic conditions typically used in Suzuki couplings[3]. Furthermore, the unprotected indole N-H can be deprotonated, altering the electronics of the ring and promoting competitive N-arylation.
Catalytic cycle highlighting the steric bottleneck at transmetalation.
Frequently Asked Questions (Troubleshooting)
Q: My Suzuki coupling is yielding massive amounts of dehalogenated starting material (Methyl 1H-indole-6-carboxylate). How do I fix this?A: Dehalogenation is a classic symptom of a stalled transmetalation step. Because the ortho-ester blocks the boronic acid, the long-lived Pd(II) intermediate abstracts a hydride from your solvent (especially if using ethanol or isopropanol) or amine base[2].
Solution: Switch to a highly active, bulky dialkylbiaryl phosphine ligand like SPhos or XPhos . These ligands are rationally designed to accelerate transmetalation in sterically hindered ortho-substituted aryl halides[4]. Additionally, switch to a non-protic solvent system like Toluene/Dioxane.
Q: LCMS shows my starting material is consumed, but I am seeing a mass corresponding to [M - 14] or[M - CH3 + H]. What is happening?A: You are observing ester hydrolysis. The methyl ester at the C6 position is highly sensitive to nucleophilic attack by hydroxide ions generated from aqueous bases (like NaOH or Na2CO3) at elevated temperatures[3].
Solution: Move to strictly anhydrous conditions. Use finely milled, anhydrous
K3PO4
or
Cs2CO3
as your base, and ensure your solvents are extra dry.
Q: I am observing competitive N-arylation instead of C-C coupling. Do I need to protect the indole nitrogen?A: The free N-H of the indole can coordinate to palladium or undergo Buchwald-Hartwig type amination if the base is strong enough to deprotonate it[1]. While protecting the indole (e.g., with a SEM or Boc group) is the most robust solution, you can often avoid it by using a weaker base (like
K2CO3
) and a bidentate ligand like dppf (e.g.,
Pd(dppf)Cl2
), which strongly favors C-C reductive elimination over C-N bond formation.
Diagnostic decision tree for troubleshooting stalled coupling reactions.
Catalyst & Ligand Selection Matrix
To streamline your optimization, use the following empirically validated matrix for Methyl 5-iodo-1H-indole-6-carboxylate couplings.
Reaction Type
Recommended Precatalyst / Ligand
Optimal Base
Solvent System
Mechanistic Rationale
Suzuki-Miyaura (Standard)
Pd(OAc)2
SPhos
Anhydrous
K3PO4
Toluene / 100°C
SPhos accommodates the ortho-ester steric bulk, accelerating transmetalation and preventing dehalogenation[4].
Suzuki-Miyaura (Aqueous/DNA-compatible)
Na2PdCl4
sSPhos
Na2CO3
Water/MeCN (4:1) / 37°C
Water-soluble sSPhos allows for mild, low-temperature coupling, preventing ester hydrolysis[5].
Buchwald-Hartwig (Amination)
Pd2(dba)3
Xantphos
Cs2CO3
1,4-Dioxane / 90°C
Xantphos provides a wide bite angle, forcing the sterically hindered reductive elimination of the C-N bond[3].
Sonogashira (Alkynylation)
Pd(PPh3)4
CuI
Et3N
DMF / 60°C
CuI facilitates the formation of the highly reactive copper acetylide, bypassing the steric block at transmetalation.
This protocol is designed as a "self-validating system." By incorporating specific analytical checkpoints, you can definitively identify which mechanistic step is failing if the reaction does not proceed to completion.
Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indole substrate, boronic acid,
Pd(OAc)2
, SPhos, and
K3PO4
. Seal the tube with a rubber septum.
Inert Atmosphere: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly sensitive to oxidation. Oxygen will irreversibly kill the active catalyst.
Solvent Addition: Add anhydrous, sparged toluene (5 mL) via syringe.
Initiation: Place the tube in a pre-heated oil bath at 100°C. Stir vigorously (800 rpm) to ensure the heterogeneous
K3PO4
is well suspended.
Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.
Observation: The starting mass (m/z 301) should be completely consumed.
Meaning: If starting material remains, your Pd(0) died before oxidative addition (check your degassing technique or check for N-H poisoning).
Validation Checkpoint 2 (2 Hours): Analyze the LCMS for the product mass vs. dehalogenated mass (m/z 175).
Meaning: If m/z 175 dominates, the boronic acid is either degrading, or transmetalation is still too slow. Consider switching to XPhos or adding a drop of water to activate the boronate.
Workup: Once complete, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via silica gel chromatography.
References
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews
Source: ACS Publications
URL:[Link]
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides
Source: ACS Catalysis (via DICP)
URL:[Link]
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries
Source: Frontiers in Chemistry
URL:[Link]
Methyl 5-iodo-1H-indole-6-carboxylate vs. Methyl 5-bromo-1H-indole-6-carboxylate: A Comprehensive Reactivity Guide
Executive Summary In the synthesis of complex indole-based alkaloids and targeted therapeutics (such as kinase inhibitors), the C5-position of the indole core is a frequent site for late-stage functionalization. Methyl 5...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of complex indole-based alkaloids and targeted therapeutics (such as kinase inhibitors), the C5-position of the indole core is a frequent site for late-stage functionalization. Methyl 5-iodo-1H-indole-6-carboxylate and Methyl 5-bromo-1H-indole-6-carboxylate are two critical building blocks used to achieve this via transition-metal-catalyzed cross-coupling. While structurally identical save for the halogen at the 5-position, their reactivity profiles diverge significantly. This guide provides an objective, data-driven comparison of their performance, detailing the mechanistic causality behind experimental choices and offering self-validating protocols to ensure synthetic success.
Mechanistic Foundations: The Halogen Effect
The fundamental difference in reactivity between the iodo- and bromo-indole derivatives is governed by the thermodynamics of the carbon-halogen bond and the resulting kinetics of the oxidative addition step in the catalytic cycle.
Bond Dissociation Energy (BDE): The C–I bond possesses a significantly lower dissociation energy (~222 kJ/mol) compared to the C–Br bond (~280 kJ/mol)[1]. This thermodynamic difference directly impacts the activation barrier for metal insertion.
Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the active Pd(0) species is a critical, often rate-determining step. Density functional theory and empirical kinetic studies demonstrate that the oxidative addition of Pd(0) to aryl iodides is kinetically facile and sometimes barrierless[2].
Ligand Dependency: Because the oxidative addition to aryl bromides is slower and possesses a higher activation energy, it typically serves as the turnover-limiting step[3]. Consequently, coupling the bromo-indole requires elevated temperatures and the use of electron-rich, sterically demanding ligands (e.g., Buchwald-type biaryl phosphines like XPhos) to accelerate the formation of the active low-coordinate Pd(0) species and drive the insertion[3].
Electronic Influence of the Ester: The methyl ester at the C6 position acts as an electron-withdrawing group (EWG). This reduces the electron density on the indole benzene ring, which generally accelerates oxidative addition for both substrates by lowering the energy of the C–X antibonding orbital. However, this ester is highly susceptible to saponification (hydrolysis), creating a strict boundary condition for base and temperature selection.
Comparative Performance Data
The following table summarizes the operational parameters and performance metrics for cross-coupling these two substrates.
To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents actively prevents the primary side-reaction (hydrolysis of the C6-methyl ester) while maximizing cross-coupling yield.
Protocol A: Mild Suzuki Coupling of Methyl 5-iodo-1H-indole-6-carboxylate
Objective: Achieve >95% conversion at low temperatures to guarantee the absolute preservation of the methyl ester.
Preparation: In a flame-dried Schlenk flask, combine Methyl 5-iodo-1H-indole-6-carboxylate (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh3)4 (5 mol%).
Solvent & Base: Add a degassed mixture of THF and 2M aqueous Na2CO3 (4:1 ratio, 3.0 eq of base).
Causality: The facile oxidative addition of the C–I bond allows the use of the standard, unhindered Pd(PPh3)4 catalyst. Because the reaction proceeds rapidly at low heat, the mild base Na2CO3 is sufficient for transmetalation without risking ester saponification.
Reaction: Stir at 50°C for 4–6 hours.
Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (UV active, lower Rf) without the appearance of baseline material (which would indicate the formation of the highly polar carboxylic acid via hydrolysis) validates the preservation of the ester.
Workup: Quench with water, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.
Protocol B: High-Efficiency Suzuki Coupling of Methyl 5-bromo-1H-indole-6-carboxylate
Objective: Overcome the high activation energy of the C–Br bond while suppressing ester hydrolysis at elevated temperatures.
Preparation: In a flame-dried Schlenk flask, combine Methyl 5-bromo-1H-indole-6-carboxylate (1.0 eq), arylboronic acid (1.5 eq), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (3.0 eq).
Causality: The stronger C–Br bond requires a highly active, electron-rich catalyst. XPhos facilitates rapid oxidative addition and prevents catalyst precipitation (palladium black) at high temperatures[3]. Anhydrous K3PO4 is chosen over aqueous bases to drive transmetalation while severely restricting the water content, thereby preventing ester hydrolysis at 90°C.
Solvent: Add degassed anhydrous 1,4-dioxane.
Reaction: Stir at 90°C for 12–16 hours.
Validation Check: Perform LC-MS analysis at the 8-hour mark. The presence of the desired product mass (M+H) without the (M-14) mass (loss of the methyl group via hydrolysis) confirms the anhydrous base strategy is functioning correctly.
Workup: Filter through a pad of Celite to remove phosphate salts, concentrate under reduced pressure, and purify via flash chromatography.
Working with highly complex, temperature-sensitive, or base-sensitive coupling partners.
Performing late-stage functionalization where maximizing yield and minimizing purification difficulty justifies the higher cost of the iodo-building block.
Executing orthogonal couplings (e.g., if your boronic acid contains a stable C–Br bond that you do not wish to react).
Scaling up syntheses where reagent cost and long-term storage stability are primary concerns.
The target molecule and coupling partners are robust enough to withstand temperatures of 80°C–100°C.
Building large combinatorial libraries using standardized, high-throughput Buchwald-Hartwig or Suzuki conditions.
References
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides
Source: ACS Catalysis
URL:[Link]
Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine
Source: Organometallics (The Hartwig Group, UC Berkeley)
URL:[Link]
Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)
Source: Organometallics
URL:[Link]
Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts
Source: Scientific Reports (Nature / PMC)
URL:[Link]
Purity Assessment of Methyl 5-iodo-1H-indole-6-carboxylate: A Comparative Guide to HPLC Validation Methods
As a Senior Application Scientist, I frequently encounter the analytical challenges associated with halogenated indole derivatives.1 (CAS: 1227269-05-7) is a critical intermediate in the synthesis of complex pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical challenges associated with halogenated indole derivatives.1 (CAS: 1227269-05-7) is a critical intermediate in the synthesis of complex pharmaceutical active ingredients[1]. Its structure—featuring a highly polarizable iodine atom, an ester group, and a hydrogen-bonding indole nitrogen—demands a meticulously designed High-Performance Liquid Chromatography (HPLC) method to accurately assess purity and resolve closely related process impurities.
This guide objectively compares alternative HPLC methodologies, explains the mechanistic causality behind experimental choices, and provides a self-validating protocol grounded in the latest2[2].
Comparative Analysis of Stationary Phases
Selecting the correct stationary phase is the foundation of method development. For indole derivatives, the choice typically narrows down to Reversed-Phase (RP-HPLC) using C18 or Phenyl-Hexyl columns, versus Normal-Phase (NP-HPLC) using bare silica[3].
C18 (Octadecylsilyl): The industry standard. It relies purely on hydrophobic dispersive interactions. While excellent for general purity, it may struggle to resolve des-iodo impurities from the main peak.
Phenyl-Hexyl: The optimal alternative for halogenated aromatics. The phenyl ring provides orthogonal selectivity via
π−π
interactions with the indole core, while the hexyl linker ensures hydrolytic stability. The electron-withdrawing nature of the iodine atom at the 5-position alters the local electron density of the indole, making
π−π
interactions highly discriminating for positional isomers.
Silica (NP-HPLC): Utilizes a Hexane/Ethyl Acetate mobile phase. It is highly effective for separating polar impurities but suffers from long equilibration times and sensitivity to trace moisture[3].
Table 1: Performance Comparison of HPLC Methods for Halogenated Indoles
To ensure trustworthiness, an analytical method must be a self-validating system. The following protocol incorporates a System Suitability Test (SST) to verify performance before any sample is analyzed. We utilize RP-HPLC due to its superior reproducibility[3].
Causality of Method Parameters
Acidic Modifier (0.1% Formic Acid): While the esterified indole is relatively neutral, the indole >NH group can interact with residual silanols on the silica support. Formic acid suppresses silanol ionization, eliminating secondary ion-exchange interactions and preventing peak tailing[4].
Detection Wavelength (280 nm): The conjugated aromatic system of the indole ring exhibits a strong, characteristic UV absorbance maximum between 270 nm and 280 nm, maximizing signal-to-noise ratio[3][5].
Filter Selection (PTFE): Polytetrafluoroethylene (PTFE) syringe filters are mandated over Nylon to prevent non-specific hydrophobic binding of the heavy, lipophilic iodinated compound during sample preparation.
Step-by-Step Methodology
Step 1: System Preparation & Equilibration
Purge the HPLC quaternary/binary pump with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Install a C18 or Phenyl-Hexyl column (5 µm particle size, 4.6 mm ID x 250 mm length).
Set the column oven temperature to 30 °C to reduce system backpressure and stabilize retention thermodynamics.
Equilibrate the column at a flow rate of 1.0 mL/min with 60% Mobile Phase B for 30 minutes until a flat UV baseline is achieved at 280 nm.
Step 2: Sample Preparation
Stock Solution: Accurately weigh 10.0 mg of Methyl 5-iodo-1H-indole-6-carboxylate reference standard. Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50, v/v) to yield a 1.0 mg/mL concentration. Sonicate for 5 minutes.
Working Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent to achieve a final concentration of 0.1 mg/mL.
Filter the working solution through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial (amber glass protects the light-sensitive iodine-carbon bond).
Step 3: System Suitability Test (SST)
Inject 10 µL of the working solution five consecutive times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be
≤2.0%
. The USP tailing factor must be
≤1.5
, and theoretical plates (
N
) must exceed 5,000. Proceed to sample analysis only if SST passes.
ICH Q2(R2) Method Validation Framework
Once the method is developed, it must be validated according to the 6[2][6] to prove it is "fit for its intended purpose."
HPLC method development and ICH Q2(R2) validation workflow for indole derivatives.
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation Parameter
Experimental Execution
Acceptance Criteria
Specificity
Inject blank, placebo, and sample spiked with known process impurities.
No interfering peaks at the retention time of the main peak. Resolution (
Rs
) > 1.5.
Linearity & Range
Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration (0.1 mg/mL).
Correlation coefficient (
R2
)
≥0.999
. Y-intercept
≤2.0%
of the response at 100% level.
Accuracy (Recovery)
Spike known amounts of standard into blank matrix at 50%, 100%, and 150% levels (triplicate).
Mean recovery must be between 98.0% and 102.0% for each concentration level.
Precision (Repeatability)
6 independent sample preparations from the same batch, analyzed by a single analyst.
RSD of the calculated purity
≤2.0%
.
Robustness
Deliberately vary flow rate (
±0.1
mL/min), temp (
±5
°C), and mobile phase ratio (
±2%
).
System suitability criteria must still be met under all variant conditions.
By adhering to this framework, laboratories ensure that the chromatographic data generated for Methyl 5-iodo-1H-indole-6-carboxylate is scientifically sound, reproducible, and compliant with global regulatory standards.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: europa.eu
URL:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained
Source: intuitionlabs.ai
URL:[Link]
Analyses of Indole Compounds in Sugar Cane Juice by High Performance Liquid Chromatography
Source: mdpi.com
URL:[Link]
Development and Validation of a Reversed-Phase Liquid Chromatography Method for Indole Derivatives
Source: nih.gov
URL:[Link]
Validation of NMR Spectra for Methyl 5-iodo-1H-indole-6-carboxylate Intermediates: A Comparative Guide to Structural Elucidation Methodologies
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative performance of NMR validation methodologies, self-validating analytical protocols, and Computer-Assisted...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Comparative performance of NMR validation methodologies, self-validating analytical protocols, and Computer-Assisted Structure Elucidation (CASE).
Executive Summary & The Structural Challenge
In the synthesis of complex active pharmaceutical ingredients (APIs), functionalized indoles serve as critical building blocks. Methyl 5-iodo-1H-indole-6-carboxylate (CAS 1227269-05-7) is a highly versatile intermediate, offering orthogonal reactivity handles via the C-5 iodine (for cross-coupling) and the C-6 carboxylate (for amidation or reduction)[1].
However, confirming the exact regiochemistry of such intermediates—specifically distinguishing the 5-iodo-6-carboxylate from its 6-iodo-5-carboxylate regioisomer—poses a significant analytical challenge. Because positions 5 and 6 are substituted, the remaining protons on the benzenoid ring (H-4 and H-7) appear as isolated singlets in a standard 1H NMR spectrum. Relying solely on 1D NMR can lead to dangerous misassignments in the drug development pipeline. This guide objectively compares three analytical methodologies for the structural validation of this intermediate: Traditional 1D NMR, Advanced 2D NMR, and Computer-Assisted Structure Elucidation (CASE) software.
Historically, chemists relied on 1D NMR combined with empirical chemical shift rules. The heavy atom effect of iodine causes a pronounced upfield shift of the attached carbon (C-5), often moving it to ~80-90 ppm[2]. Meanwhile, the electron-withdrawing carboxylate deshields C-6.
The Causality of Failure: While 13C NMR can confirm the presence of the functional groups, 1D 1H NMR cannot reliably assign the H-4 and H-7 singlets. Furthermore, solvent effects can invert signal order; for instance, CDCl3 often leads to broadened NH signals, making integration and assignment ambiguous[3].
Method B: Advanced 2D NMR (HSQC, HMBC, NOESY)
Modern structure elucidation relies on 2D NMR to map atomic connectivity[4]. This method establishes a self-validating system. By utilizing DMSO-d6 as a solvent, the indole NH proton is strongly solvated and locked, appearing as a sharp signal (~11.5 ppm) rather than exchanging[3].
The Causality of Success:
NOESY (Spatial): The NH proton (H-1) will show a strong Nuclear Overhauser Effect (NOE) to H-7, but not to H-4. Conversely, H-4 will show an NOE to H-3.
HMBC (Through-Bond): H-7 will show 3-bond correlations to C-5 and C-3a. H-4 will show 3-bond correlations to C-3, C-6, and C-7a. This orthogonal data perfectly validates the regiochemistry.
CASE systems represent the pinnacle of unbiased validation[5]. Software platforms like Mnova or ACD/Labs ingest 1D and 2D NMR data (HSQC, HMBC, COSY) and algorithmically generate all possible molecular structures consistent with the spectroscopic axioms[6],.
The Causality of Confidence: Instead of a human forcing data to fit a preconceived structure, CASE generates millions of potential connectivities and ranks them. It easily differentiates the 5-iodo-6-carboxylate from the 6-iodo-5-carboxylate by calculating theoretical chemical shifts and comparing them against the experimental data, flagging any "nonstandard" correlation lengths[4].
Quantitative Data Presentation
Table 1: Comparative Performance of Validation Methods
Validation Method
Time Required
Regioisomer Confidence
Cost / Accessibility
Bias Level
Traditional 1D NMR
< 10 mins
Low
Low
High (Human bias)
Advanced 2D NMR
2-4 hours
High
Medium
Moderate
CASE Software
5-10 mins (Compute)
Absolute
High (Software License)
Zero (Algorithmic)
Table 2: Key NMR Diagnostic Signals for Methyl 5-iodo-1H-indole-6-carboxylate
Experimental Protocols: A Self-Validating Workflow
To ensure absolute structural integrity, follow this step-by-step methodology:
Step 1: Sample Preparation (Solvent Selection)
Dissolve 15-20 mg of Methyl 5-iodo-1H-indole-6-carboxylate in 0.6 mL of anhydrous DMSO-d6.
Scientific Rationale: DMSO-d6 prevents the rapid chemical exchange of the indole NH proton, locking it in place to enable critical spatial NOE measurements[3].
Step 2: 1D Acquisition & Anchor Point Identification
Acquire 1H (16 scans) and 13C (1024 scans) spectra. Identify the highly shielded C-5 carbon (~85 ppm) caused by the heavy atom effect of iodine[2]. This serves as your primary structural anchor.
Step 3: 2D Acquisition (Connectivity Mapping)
Acquire a multiplicity-edited HSQC to separate CH/CH3 from CH2 groups.
Acquire an HMBC optimized for 8 Hz long-range coupling to map 3-bond carbon-proton relationships.
Acquire a NOESY (mixing time 300-500 ms) to map spatial proximities.
Step 4: CASE Software Execution
Import the raw Free Induction Decays (FIDs) into your CASE software (e.g., Mnova or ACD/Structure Elucidator). Generate the Molecular Connectivity Diagram (MCD). Run the structure generation algorithm to verify that the 5-iodo-6-carboxylate structure is the top-ranked candidate with the lowest chemical shift deviation penalty.
Visualizations & Logic Pathways
Caption: Iterative NMR validation workflow integrating 2D acquisitions and CASE software.
Caption: Logical assignment of isolated aromatic protons via NOESY and HMBC correlations.
Halogenated Indoles in Drug Design: A Comparative Guide to Methyl 5-iodo-1H-indole-6-carboxylate and 5-Fluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of halogens into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogens into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties, metabolic stability, and target binding affinity. Among the privileged scaffolds in drug discovery, the indole nucleus is a recurring motif in numerous approved drugs and clinical candidates. This guide provides an in-depth comparison of two key halogenated indole scaffolds: methyl 5-iodo-1H-indole-6-carboxylate and 5-fluoroindole derivatives. By examining their synthesis, physicochemical properties, and biological applications, with a focus on kinase inhibition, we aim to provide a comprehensive resource for researchers to make informed decisions in their drug design endeavors.
The Strategic Dichotomy: Iodine vs. Fluorine on the Indole Scaffold
The choice between iodine and fluorine as a substituent on the indole ring is not arbitrary; it is a strategic decision that imparts distinct and often contrasting properties to the resulting molecule. Fluorine, the most electronegative element, is prized for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1] In contrast, iodine, the largest and least electronegative of the common halogens, is a potent halogen bond donor, a non-covalent interaction that is increasingly being exploited for enhancing protein-ligand binding affinity and selectivity.
This guide will delve into the nuances of these two strategic choices, providing experimental data and field-proven insights to illuminate the advantages and disadvantages of each scaffold in the context of drug design.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a hydrogen atom with either fluorine or iodine on the indole ring profoundly alters the molecule's electronic distribution, lipophilicity, and acidity. These changes have significant downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The acidity of the indole N-H proton (pKa) is also influenced by halogen substitution. The strong electron-withdrawing nature of fluorine at the 5-position is expected to decrease the pKa, making the N-H proton more acidic compared to the unsubstituted indole. Conversely, the less electronegative iodine atom is expected to have a less pronounced effect on the pKa.
Iodine's larger size and polarizability increase lipophilicity more than fluorine.
pKa (Indole N-H)
Closer to unsubstituted indole
Lower (more acidic)
Fluorine's strong electron-withdrawing effect increases the acidity of the N-H proton.
Halogen Bonding
Strong Donor
Weak to non-existent
Iodine is a strong halogen bond donor, while fluorine is not.
Metabolic Stability
Potentially susceptible to deiodination
Generally enhanced due to the strength of the C-F bond
The C-F bond is significantly stronger than the C-I bond, making it less prone to metabolic cleavage.
Synthesis of Halogenated Indole Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both iodinated and fluorinated indoles can be prepared through various synthetic routes, often starting from commercially available precursors.
Synthesis of Methyl 5-iodo-1H-indole-6-carboxylate
A plausible synthetic route to methyl 5-iodo-1H-indole-6-carboxylate involves the direct iodination of a suitable indole precursor. For instance, a regioselective C5-H direct iodination of a methyl 1H-indole-6-carboxylate derivative could be achieved using an electrophilic iodine source.
Conceptual Experimental Protocol: Iodination of Methyl 1H-indole-6-carboxylate
Reagents: N-Iodosuccinimide (NIS) as the iodine source.
Solvent: A suitable aprotic solvent such as acetonitrile or dichloromethane.
Procedure:
a. Dissolve methyl 1H-indole-6-carboxylate in the chosen solvent.
b. Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution at room temperature.
c. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
d. Upon completion, quench the reaction with a solution of sodium thiosulfate.
e. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
f. Purify the crude product by column chromatography on silica gel to afford methyl 5-iodo-1H-indole-6-carboxylate.
Synthesis of 5-Fluoroindole Derivatives
The synthesis of 5-fluoroindoles is well-established, with the Fischer indole synthesis being a common and versatile method.[3] This involves the acid-catalyzed reaction of a 4-fluorophenylhydrazine with a suitable ketone or aldehyde.
Experimental Protocol: Fischer Indole Synthesis of a 5-Fluoroindole Derivative
Starting Materials: 4-Fluorophenylhydrazine hydrochloride and a suitable keto-ester (e.g., ethyl 2-oxobutanoate).
Catalyst: A strong acid such as polyphosphoric acid (PPA) or sulfuric acid.
Procedure:
a. Condense 4-fluorophenylhydrazine hydrochloride with the keto-ester in a suitable solvent like ethanol to form the corresponding hydrazone.
b. Isolate the hydrazone and heat it in the presence of the acid catalyst.
c. The reaction will proceed via a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 5-fluoroindole derivative.
d. Purify the product by crystallization or column chromatography.
Biological Applications: A Focus on Kinase Inhibition
Both 5-iodo- and 5-fluoroindole scaffolds have been extensively explored as core structures in the design of protein kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[4][5][6]
The Role of Halogens in VEGFR-2 Inhibition
The ATP-binding pocket of VEGFR-2 contains a hinge region that forms critical hydrogen bonds with inhibitor molecules. The indole N-H and other functionalities on the indole ring can participate in these interactions. The nature of the halogen at the 5-position can significantly influence the binding affinity and selectivity of the inhibitor.
5-Fluoroindoles in VEGFR-2 Inhibition:
The small size and high electronegativity of fluorine can lead to favorable electrostatic interactions with the protein. Furthermore, the introduction of fluorine can enhance the metabolic stability of the inhibitor, leading to improved pharmacokinetic properties. Several studies have reported potent VEGFR-2 inhibitors based on the 5-fluoroindole scaffold.[7]
Methyl 5-iodo-1H-indole-6-carboxylate and Halogen Bonding:
The iodine atom at the 5-position can act as a halogen bond donor, forming a stabilizing interaction with a Lewis basic residue (e.g., the backbone carbonyl oxygen of an amino acid) in the kinase active site. This can lead to a significant increase in binding affinity.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of new kinase inhibitors.
Caption: A typical workflow for the discovery and preclinical evaluation of kinase inhibitors.
Metabolic Stability: The C-F Bond's Advantage
A critical parameter for any drug candidate is its metabolic stability, which determines its half-life in the body. The primary route of metabolism for many aromatic compounds is oxidation by cytochrome P450 enzymes. The strength of the carbon-halogen bond plays a crucial role in determining the susceptibility of a compound to metabolic degradation.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage. In contrast, the carbon-iodine bond is significantly weaker and can be a site of metabolic oxidation or deiodination. Therefore, 5-fluoroindole derivatives generally exhibit superior metabolic stability compared to their 5-iodo counterparts.
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a common method to assess the metabolic stability of a compound.[8]
Materials:
Test compound (e.g., methyl 5-iodo-1H-indole-6-carboxylate or a 5-fluoroindole derivative).
Liver microsomes (human, rat, or mouse).
NADPH regenerating system.
Phosphate buffer (pH 7.4).
Quenching solution (e.g., cold acetonitrile with an internal standard).
LC-MS/MS system for analysis.
Procedure:
a. Pre-warm a mixture of the test compound, liver microsomes, and phosphate buffer to 37°C.
b. Initiate the metabolic reaction by adding the NADPH regenerating system.
c. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
d. Centrifuge the samples to precipitate the proteins.
e. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
f. Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Conclusion: Making the Right Choice for Your Drug Discovery Program
The decision to use a methyl 5-iodo-1H-indole-6-carboxylate or a 5-fluoroindole derivative in a drug design program is highly context-dependent.
Halogen bonding is a key design element: If structural information of the target protein suggests that a halogen bond donor at the 5-position of the indole ring could significantly enhance binding affinity.
Increased lipophilicity is desired: For targets where higher lipophilicity may improve cell permeability or binding to a hydrophobic pocket.
Metabolic stability is not a primary concern: In cases where the compound is intended for acute use or if other parts of the molecule can be optimized for metabolic stability.
Choose a 5-Fluoroindole Derivative when:
Enhanced metabolic stability is crucial: For compounds intended for chronic administration where a longer half-life is desirable.
Modulation of pKa is needed: To fine-tune the acidity of the indole N-H for optimal target engagement or physicochemical properties.
Favorable electrostatic interactions are sought: When the small size and high electronegativity of fluorine can be leveraged for improved binding affinity.
Ultimately, the optimal choice will be guided by the specific goals of the drug discovery program, the nature of the biological target, and a thorough evaluation of the structure-activity and structure-property relationships of a series of analogs.
Logical Relationship Diagram
Caption: Key properties of each scaffold influencing the choice for a specific drug target.
References
Gao, G.-R., et al. (2015). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Chinese Chemical Letters, 26(9), 1165-1168. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
National Center for Biotechnology Information. (n.d.). De novo Design of Indole Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. PubChem. [Link]
Wang, L., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9692-9700. [Link]
Abdel-Rahman, H. M., et al. (2023). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 13(47), 33069-33107. [Link]
National Center for Biotechnology Information. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. [Link]
Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (pp. 35-46). Humana Press. [Link]
DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
Sadek, B., & Drago, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za farmaciju, 69(1), 1-20. [Link]
Gutta, M., et al. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal, 7(3), 48-52. [Link]
PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. [Link]
ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1198-1202. [Link]
National Center for Biotechnology Information. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
NextSDS. (n.d.). methyl 3-iodo-1H-indole-5-carboxylate — Chemical Substance Information. [Link]
ACS Publications. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(25), 7947-7955. [Link]
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
MDPI. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. [Link]
ResearchGate. (2025). Design, synthesis and molecular docking of 5-fluoro indole derivatives as inhibitors of PI3K/Akt signalling pathway in cervical cancer. [Link]
National Center for Biotechnology Information. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. PubMed. [Link]
National Center for Biotechnology Information. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. PubMed Central. [Link]
Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. [Link]
MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
A Comparative Guide to the Synthesis of 5-Halogenated Methyl 1H-indole-6-carboxylates: Benchmarking Yields and Methodologies
For researchers, medicinal chemists, and professionals in drug development, halogenated indoles represent a cornerstone class of synthetic intermediates. The strategic placement of a halogen atom on the indole scaffold p...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, halogenated indoles represent a cornerstone class of synthetic intermediates. The strategic placement of a halogen atom on the indole scaffold provides a versatile chemical handle for diversification through cross-coupling reactions, ultimately enabling the synthesis of complex molecular architectures with significant pharmacological potential. Among these, the Methyl 1H-indole-6-carboxylate framework is particularly valuable, and its halogenated derivatives are highly sought after.
This guide provides an in-depth comparison of the synthesis yields for Methyl 5-iodo-, 5-bromo-, and 5-chloro-1H-indole-6-carboxylate. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear, data-driven benchmark of what to expect in a laboratory setting.
The Underlying Chemistry: Electrophilic Aromatic Substitution on the Indole Nucleus
The direct halogenation of an indole ring is a classic example of electrophilic aromatic substitution (SEAr). The indole system is electron-rich, making it highly susceptible to attack by electrophiles. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents.
In our parent molecule, Methyl 1H-indole-6-carboxylate, two key factors are at play:
The Pyrrolic Nitrogen: The lone pair of electrons on the nitrogen atom strongly activates the ring, directing electrophiles primarily to the C3 position.
The C6-Ester Group (-COOCH₃): This electron-withdrawing group deactivates the benzene portion of the indole, particularly the positions ortho and para to it (C5 and C7).
While C3 is the most electronically favored site for substitution on a simple indole, when this position is blocked or when specific reagents are used, substitution occurs on the benzene ring. The C5 position becomes a primary target due to a combination of electronic and steric factors. The choice of halogenating agent and reaction conditions is therefore critical to achieving high regioselectivity and yield.
Comparative Synthesis and Yield Analysis
The most common and direct approach for synthesizing 5-halo-indole-6-carboxylates is the electrophilic halogenation of the parent indole using N-halosuccinimide reagents. The reactivity of these reagents follows the trend: N-Iodosuccinimide (NIS) > N-Bromosuccinimide (NBS) > N-Chlorosuccinimide (NCS). This difference in reactivity directly impacts the reaction conditions and achievable yields.
Synthesis of Methyl 5-iodo-1H-indole-6-carboxylate
Iodination is typically the most facile of the halogenations due to the high reactivity of electrophilic iodine sources.
Choice of Reagent: N-Iodosuccinimide (NIS) is the preferred reagent. It serves as a mild and reliable source of the electrophilic iodonium ion (I⁺). Alternative methods using molecular iodine (I₂) with an oxidant like iodic acid (HIO₃) can also be effective.[1]
Reaction Dynamics: The reaction often proceeds smoothly at or slightly above room temperature. The higher reactivity of NIS allows for shorter reaction times and generally leads to clean product formation with high regioselectivity for the C5 position.
Expected Yield: Literature precedents for similar indole iodinations suggest that high yields are readily achievable. For the closely related Methyl 5-iodo-1H-indole-3-carboxylate, a yield of 90% has been reported, highlighting the efficiency of this transformation.[2] Another study on direct C5-H iodination of various indoles reports yields in the range of 70-87%.[3]
Synthesis of Methyl 5-bromo-1H-indole-6-carboxylate
Bromination using N-Bromosuccinimide (NBS) is a widely used and robust transformation.[4]
Choice of Reagent: NBS is the quintessential reagent for this purpose. It provides a consistent, low concentration of electrophilic bromine, which helps to prevent over-bromination and other side reactions.[5]
Reaction Dynamics: The reaction is typically conducted in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) at room temperature. Compared to iodination, the reaction may require slightly longer times to reach completion due to the lower electrophilicity of bromine. For deactivated aromatic systems, the addition of a mild acid catalyst can sometimes improve reaction rates.[6]
Expected Yield: The synthesis of 5-bromoindoles is generally high-yielding. For example, the bromination of Methyl 1H-indole-3-carboxylate to yield the 5-bromo derivative proceeds with an 81% yield.[2] This suggests that a similar high yield can be expected for the indole-6-carboxylate isomer.
Synthesis of Methyl 5-chloro-1H-indole-6-carboxylate
Chlorination is often the most challenging of the three direct halogenations due to the lower reactivity of N-Chlorosuccinimide (NCS).
Choice of Reagent: NCS is the standard reagent. Its lower reactivity means that reactions often require more forcing conditions to proceed efficiently.
Reaction Dynamics: Achieving high yields may necessitate elevated temperatures or longer reaction times compared to bromination and iodination. The choice of solvent can be critical, with solvents like DMF or Dichloromethane (DCM) being common. In some cases, particularly with less reactive substrates, chlorination can be sluggish and may result in incomplete conversion or the formation of side products.
Expected Yield: Yields for the direct chlorination of indoles can be more variable. While a 78% yield has been reported for the synthesis of Methyl 5-chloro-1H-indole-3-carboxylate, this often represents an optimized outcome.[2] It is not uncommon for direct chlorinations on complex indole systems to yield more moderate results without careful optimization of the reaction conditions.
Data Presentation
Summary of Comparative Yields
The following table summarizes the expected yields for the C5-halogenation of a methyl indole carboxylate scaffold, based on data for closely related isomers.
Note: The yields shown are for the indole-3-carboxylate isomer, as direct comparative data for the 6-carboxylate isomer is not available in a single source. However, these values serve as a strong benchmark for expected outcomes due to the similar electronic nature of the electrophilic substitution.
As a Senior Application Scientist, I recognize that handling specialized molecular building blocks like Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7) requires more than just following a generic safety data sh...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized molecular building blocks like Methyl 5-iodo-1H-indole-6-carboxylate (CAS: 1227269-05-7) requires more than just following a generic safety data sheet. To maintain scientific integrity, ensure regulatory compliance, and protect laboratory personnel, we must understand the causality behind our safety protocols.
Below is the comprehensive, field-proven operational guide for the handling, segregation, and disposal of this specific halogenated indole derivative.
Chemical Profile & The Causality of Halogenated Waste
Methyl 5-iodo-1H-indole-6-carboxylate is an iodinated aromatic compound utilized heavily in drug discovery and synthetic chemistry. While its primary acute hazards are skin and eye irritation (GHS H315, H319)[1], its long-term logistical challenge lies in its iodine substituent .
The Mechanistic "Why":
Standard non-halogenated organic waste (e.g., ethanol, hexane) is highly combustible and is often repurposed by waste facilities for "fuels blending" to power industrial kilns[2][3]. However, introducing even a small amount of a halogenated compound like Methyl 5-iodo-1H-indole-6-carboxylate into a non-halogenated waste stream ruins its fuel value.
During thermal destruction, the carbon-iodine bond breaks, leading to the formation of highly corrosive Hydrogen Iodide (HI) gas and potentially toxic polyhalogenated aromatic byproducts[4]. Consequently, the Environmental Protection Agency (EPA) mandates that halogenated wastes undergo specialized, high-temperature rotary kiln incineration equipped with high-efficiency caustic scrubbers to neutralize the acidic exhaust[4]. Mixing halogenated and non-halogenated waste not only creates dangerous chemical incompatibilities but exponentially increases institutional disposal costs[2][5].
Quantitative Safety & Segregation Data
To ensure immediate operational clarity, adhere to the following quantitative limits and segregation rules when processing this compound.
Table 1: Operational Safety & Segregation Matrix
Parameter
Specification / Requirement
Causality / Rationale
Waste Classification
Halogenated Organic Waste
Iodine substituent requires specialized caustic scrubbing during incineration[4].
Water Content Limit
< 20% Aqueous
High water content suppresses the BTU (energy) value required for efficient incineration[6].
Container Headspace
Minimum 10% (Fill to max 90%)
Allows for vapor expansion and prevents over-pressurization[7][8].
Incompatible Materials
Strong oxidizers, strong bases, metals
Risk of exothermic reaction or degradation of the indole core[6].
Primary PPE
Nitrile/Neoprene gloves, goggles
Prevents dermal absorption and ocular irritation from fine powders or solutions[7][9].
Step-by-Step Disposal Protocol
This self-validating protocol ensures that every step inherently verifies the safety of the next, preventing accidental exposure or regulatory violations.
Phase 1: Preparation and Containment
Ventilation Verification: Ensure your certified chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm). Never handle the dry powder or concentrated solutions of Methyl 5-iodo-1H-indole-6-carboxylate on an open bench[7][9].
Container Selection: Select a high-density polyethylene (HDPE) or heavy-glass carboy specifically designated and pre-labeled as "Hazardous Waste: Halogenated Organics" [7].
Pre-Labeling: Before adding the first drop or crystal of waste, attach a hazardous waste tag. List "Methyl 5-iodo-1H-indole-6-carboxylate" and the specific solvent it is dissolved in (e.g., Dichloromethane or Chloroform)[10]. Never use abbreviations.
Phase 2: Waste Transfer Execution
Solid Waste: If disposing of unused or contaminated dry powder, keep it in its original vial, seal it tightly, and place it inside a secondary clear plastic bag. Label the bag clearly and place it in the designated solid hazardous waste bin[8].
Liquid Waste (Solutions): If the compound is dissolved in a solvent, use a chemically compatible funnel to transfer the solution into the halogenated waste carboy[7].
Volume Control: Monitor the liquid level. Stop filling when the container reaches 90% capacity to ensure adequate headspace for vapor expansion[7][8].
Phase 3: Sealing and EHS Handoff
Vapor-Tight Sealing: Immediately remove the funnel and seal the container with a threaded, leak-proof screw cap. Corks, rubber stoppers, or parafilm are strictly prohibited as they do not provide a vapor-tight seal[8][10].
Secondary Containment: Place the sealed waste carboy into a secondary containment tray capable of holding 110% of the primary container's volume[8].
Pickup Request: Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department, ensuring the exact percentage of the halogenated compound and its solvent matrix is declared on the manifest[7][8].
Waste Routing Visualization
The following decision tree illustrates the logical flow for segregating Methyl 5-iodo-1H-indole-6-carboxylate to ensure it reaches the correct EPA-compliant destruction facility.
Workflow for the segregation and disposal of halogenated organic waste.
References
HSC Prep. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from[Link]
Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
University of California, San Diego (UCSD). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from[Link]
University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from[Link]
University of Tennessee Institute of Agriculture (UTIA). Hazardous Waste Guide. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]
Personal protective equipment for handling Methyl 5-iodo-1H-indole-6-carboxylate
Essential Safety and Handling Guide: Methyl 5-iodo-1H-indole-6-carboxylate As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand....
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide: Methyl 5-iodo-1H-indole-6-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide moves beyond a simple checklist to provide a comprehensive operational framework for handling Methyl 5-iodo-1H-indole-6-carboxylate. The protocols outlined here are designed to be self-validating, embedding safety and integrity into your workflow. Understanding the causality behind each step is critical for adapting to unforeseen circumstances and maintaining the highest standards of laboratory safety.
Hazard Profile and Risk Assessment
Methyl 5-iodo-1H-indole-6-carboxylate is a pale-yellow to yellow-brown solid organic compound. A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are related to irritation and acute toxicity if improperly handled.[1] The Globally Harmonized System (GHS) classifications dictate the necessary precautions.
Hazard Category
GHS Information
Practical Implication in the Lab
Physical State
Pale-yellow to Yellow-brown Solid
Risk of airborne dust generation during weighing and transfer.
Inhalation of dust can irritate the respiratory tract. Handling should occur in a certified chemical fume hood to minimize this risk.[4][6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a critical barrier between the researcher and potential harm. The following PPE is mandatory when handling Methyl 5-iodo-1H-indole-6-carboxylate.
Body Area
Required PPE
Rationale and Specifications
Hands
Chemical-Resistant Gloves
Nitrile gloves are the standard recommendation for providing a robust barrier against incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as Butyl rubber or Viton should be considered.[7] Always inspect gloves for tears or defects before use and dispose of them immediately after handling the compound.[8]
Eyes
Chemical Safety Goggles
Due to the H319 classification ("Causes serious eye irritation"), chemical safety goggles that provide a full seal around the eyes are required.[3] Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.
Body
Laboratory Coat
A full-length laboratory coat must be worn to protect skin and clothing from contamination.[9] Ensure the coat is fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron may be worn over the lab coat.
Respiratory
Engineering Controls / Respirator
All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood .[2] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask for particulates) is required.[8][10]
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is as important as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Safe Handling and Operational Plan
Adherence to a standardized operational procedure minimizes the risk of accidental exposure and ensures the integrity of your research.[9]
Preparation:
Ensure a certified chemical fume hood is operational.
Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) and reagents within the fume hood to minimize movement.
Don the appropriate PPE as described in the section above.
Step-by-Step Handling Procedure:
Weighing: Perform all weighing of the solid Methyl 5-iodo-1H-indole-6-carboxylate inside the chemical fume hood to contain any dust.[9] Use smooth, deliberate motions to prevent the powder from becoming airborne.
Transfer: When transferring the solid, use a spatula. Tap the spatula gently on the receiving container; do not shake or blow on it.
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
Post-Handling: After handling is complete, decontaminate any equipment used. Wipe down the work surface in the fume hood.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][9]
Waste Disposal and Decontamination
Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials that have come into contact with Methyl 5-iodo-1H-indole-6-carboxylate must be considered hazardous waste.[3]
Solid Waste:
Place unused or excess solid chemical in a clearly labeled, sealed container designated for solid hazardous chemical waste.[11]
Do not mix with other waste unless compatibility is confirmed.
Contaminated Consumables:
All disposable items such as gloves, weighing paper, and pipette tips that have contacted the chemical must be collected in a sealed, labeled hazardous waste bag or container.[9]
Liquid Waste:
Solutions containing Methyl 5-iodo-1H-indole-6-carboxylate should be collected in a labeled, sealed container for liquid hazardous waste.
Given that many indole compounds are toxic to aquatic life, do not discharge any solutions down the drain.
Glassware Decontamination:
Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood.
Collect the initial rinsate as hazardous liquid waste.
Subsequent washing with soap and water can then be performed.
Important Note: Do not mix iodine-containing waste with bleach, as this can generate toxic fumes.[12] Always consult your institution’s Environmental Health and Safety (EHS) office for specific disposal guidelines, as regulations can vary.[13]
Chemical Waste Disposal Pathway
Caption: Segregated waste streams for safe chemical disposal.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the person to fresh air.[5] If breathing is difficult or they feel unwell, seek medical attention.
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.
By integrating these safety protocols into your daily laboratory operations, you create a resilient research environment where scientific discovery can flourish responsibly.
References
Thermo Fisher Scientific. (2025, September 7). 1-Methylindole Safety Data Sheet. Retrieved from [Link]
Neogen Corporation. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
AMMEX. (2018, September 21). Not without Gloves: Specialty Chemicals. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Iodine. Retrieved from [Link]
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
University of Nebraska-Lincoln EHS. (2022, November). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]
University of Arizona RLSS. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Case Western Reserve University EHS. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Iodine. Retrieved from [Link]